2-Isopropylcyclopentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZBBVUTJFJAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457500 | |
| Record name | 2-isopropylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14845-55-7 | |
| Record name | 2-isopropylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Isopropylcyclopentanone chemical properties and structure
An In-depth Technical Guide to 2-Isopropylcyclopentanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is compiled from various scientific and chemical data sources to support research, development, and drug discovery efforts.
Chemical and Physical Properties
This compound is a cyclic ketone with an isopropyl group at the 2-position. Its physical and chemical properties are summarized in the table below. The compound's state at room temperature is inconsistently reported, described as both a liquid and a solid, which suggests its melting point may be near ambient temperatures.[1][2][3] It is characterized as being hardly soluble in water.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [1][3][4] |
| Molecular Weight | 126.20 g/mol | [1][4][5] |
| Boiling Point | 175-176 °C | [1][3] |
| Density | 0.9105 g/cm³ | [1][3] |
| Refractive Index | 1.4438 (at 20°C, 589.3 nm) | [1][3] |
| LogP | 1.8 | [4] |
| Form | Solid / Liquid | [1][2][3] |
| Solubility | Hardly soluble in water | [1][2] |
Chemical Structure and Identifiers
The structure of this compound is defined by a five-membered carbon ring with a ketone functional group and an attached isopropyl group.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-propan-2-ylcyclopentan-1-one | [4] |
| CAS Number | 14845-55-7 | [1][2][4][5] |
| SMILES String | CC(C)C1CCCC1=O | |
| InChI | 1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3 | [4] |
| InChIKey | RKZBBVUTJFJAJR-UHFFFAOYSA-N | [4][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry reactions. Two prominent methods are highlighted below.
Carbonylation of 5-Methylhexene (4) Bromide
A specific method for the synthesis of this compound involves the carbonylation of 5-methylhexene (4) bromide.[5] This process utilizes tributyltin hydride (Bu₃SnH) as a catalyst and azobisisobutyronitrile (AIBN) as a radical initiator.[1][5]
Experimental Protocol: The reaction is typically carried out in a benzene solvent. 5-methylhexene (4) bromide is treated with carbon monoxide under a pressure of 7.5-9 MPa.[1][2] The mixture is heated to 80°C for 3 hours to yield the final product.[1][2]
Dieckmann Condensation
A classical approach for forming the cyclopentanone ring is the Dieckmann condensation.[5] This intramolecular reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. For the synthesis of a 2-substituted cyclopentanone like this compound, a suitable adipic acid derivative is used as the starting material.[5][6]
Experimental Protocol: The general process begins with an adipic ester, which is treated with a strong base, such as sodium ethoxide, to induce intramolecular condensation.[5][6] This is followed by alkylation of the resulting cyclopentanone-2-carboxylic ester salt, and subsequent hydrolysis and decarboxylation by heating with an acid to yield the 2-substituted cyclopentanone.[6]
Spectroscopic Information
Applications and Biological Relevance
This compound serves as a valuable intermediate in the synthesis of more complex molecules. It is notably used as an intermediate for the fungicide penconazole.[1][2] The compound has also been identified in natural sources such as Japanese mint oil (Mentha arvensis) and is under investigation for potential pharmacological properties.[3][5]
Safety and Handling
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements:
The signal word associated with this chemical is "Danger".[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[7][8]
References
- 1. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 2. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
- 3. Cas 14845-55-7,2-isopropyl cyclopentanone | lookchem [lookchem.com]
- 4. This compound | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 6. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Isopropylcyclopentanone (CAS: 14845-55-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Isopropylcyclopentanone (CAS: 14845-55-7), a key chemical intermediate in the synthesis of agrochemicals. This document collates available data on its chemical and physical properties, safety and handling, synthesis methodologies, and its significant application in the production of fungicides. Particular emphasis is placed on providing structured data and outlining experimental workflows for its synthesis and subsequent utilization.
Chemical and Physical Properties
This compound is a cyclic ketone with an isopropyl group at the alpha position. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14845-55-7 | |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 175-176 °C | [2] |
| Density | 0.9105 g/cm³ | |
| Refractive Index | 1.4438 (at 20°C) | |
| Solubility | Hardly soluble in water | [2] |
| InChI Key | RKZBBVUTJFJAJR-UHFFFAOYSA-N | |
| SMILES | CC(C)C1CCCC1=O |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 3) | ☠ | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation (Category 2) | ! | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | ! | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | ! | H335: May cause respiratory irritation |
Data sourced from PubChem and other chemical suppliers.
Synthesis of this compound
Several synthetic routes to this compound have been reported. The following sections detail the methodologies for two common approaches.
Synthesis via Carbonylation of 5-methylhexene (4) bromide
This method involves the catalyzed carbonylation of an unsaturated bromide.
Experimental Protocol:
-
In a high-pressure reactor, dissolve 5-methylhexene (4) bromide in benzene.
-
Add tributyltin hydride (Bu₃SnH) as a catalyst and azobisisobutyronitrile (AIBN) as a radical initiator.
-
Pressurize the reactor with carbon monoxide to 7.5-9 MPa.
-
Heat the reaction mixture to 80°C and maintain for 3 hours with vigorous stirring.
-
After cooling and depressurization, the product, this compound, is isolated and purified.[2][3]
Synthesis via Dieckmann Condensation
A classical approach for the formation of cyclopentanone rings is the intramolecular cyclization of a diester, known as the Dieckmann condensation.[4][5]
Experimental Protocol:
-
A suitable adipic acid diester is used as the starting material.
-
The diester is treated with a strong base, such as sodium ethoxide, in an appropriate solvent (e.g., ethanol) to induce intramolecular condensation, forming a cyclic β-keto ester.[6]
-
The resulting cyclopentanone-2-carboxylic ester is then alkylated at the α-position with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
-
Subsequent hydrolysis and decarboxylation of the alkylated intermediate yield this compound.
Spectroscopic Data
| Spectroscopic Data | Predicted Values |
| ¹H NMR | The isopropyl group would show a characteristic doublet for the methyl protons and a multiplet for the methine proton. The cyclopentanone ring protons would appear as multiplets in the aliphatic region. |
| ¹³C NMR | Carbonyl (C=O): ~215-225 ppm; CH (on ring): ~45-55 ppm; CH (isopropyl): ~30-40 ppm; CH₂ (ring): ~20-35 ppm; CH₃ (isopropyl): ~15-25 ppm. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected in the region of 1700-1750 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 126. Prominent fragment ions are expected from the loss of the isopropyl group (m/z = 83) and other characteristic cleavages. |
Application in Fungicide Synthesis
The primary application of this compound is as a key intermediate in the synthesis of the fungicide imibenconazole (also known as inocconazole).[2][3] Imibenconazole is a triazole fungicide used to control a range of fungal diseases in agriculture.
Proposed Synthetic Pathway to Imibenconazole
The synthesis of imibenconazole from this compound involves a multi-step process. A plausible synthetic route is outlined below, based on general organic chemistry principles and related syntheses.
Note: This is a generalized pathway. The actual industrial synthesis may involve different reagents and conditions.
Biological Activity
Currently, there is limited publicly available information on the direct biological activity or signaling pathway involvement of this compound itself. Its biological significance is primarily derived from its role as a precursor to biologically active molecules like imibenconazole. Research on other substituted cyclopentanone and cyclopentenone derivatives has shown a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, suggesting the potential for further investigation into the bioactivity of this compound and its analogues.[7][8][9][10][11]
Conclusion
This compound is a valuable chemical intermediate with a well-established role in the agrochemical industry. This guide has summarized its key properties, safety information, and synthetic methodologies. While detailed experimental protocols and comprehensive spectroscopic data are not widely published, the information presented here provides a solid foundation for researchers and professionals working with this compound. Further research into its potential biological activities could open up new applications in drug development and other fields.
References
- 1. This compound | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 3. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
- 4. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-(2-hydroxyalkylidene)cyclopentanones and their bio-antimutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
An In-depth Technical Guide to 2-Isopropylcyclopentanone: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-isopropylcyclopentanone, a versatile chemical intermediate. The document covers the historical context of its discovery, detailed synthesis methodologies, physicochemical properties, and its significant role as a building block in the development of agrochemicals and potentially in pharmaceuticals. Particular focus is given to its application as a precursor to the fungicide imibenconazole. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (CAS No. 14845-55-7) is a five-membered cyclic ketone bearing an isopropyl group at the alpha-position to the carbonyl. This structural motif is of interest in synthetic organic chemistry due to its presence in various natural products and its utility as a versatile building block for more complex molecules.[1] Its applications span from the fragrance industry to the synthesis of biologically active compounds, most notably as a key intermediate in the production of the fungicide imibenconazole.[1][2] This guide will delve into the discovery, synthesis, and characterization of this compound, providing detailed technical information for laboratory and research applications.
Discovery and History
The first documented synthesis of this compound appears to be in the early 1980s. A European patent filed in 1982 by Henkel KGaA describes the preparation of 3-isopropyl cyclopentanone derivatives as novel odoriferous substances and explicitly mentions that 2-isopropyl-cyclopentanone derivatives were "hitherto unknown".[3] This suggests that the compound was not widely known or readily available prior to this period. The patent outlines a method for its preparation from 3-isopropyladipic acids.[3] Further development of synthetic routes has since been driven by its application in the agrochemical industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14845-55-7 | [4][5] |
| Molecular Formula | C₈H₁₄O | [4][5] |
| Molecular Weight | 126.20 g/mol | [5][6] |
| IUPAC Name | 2-(propan-2-yl)cyclopentan-1-one | [5] |
| Boiling Point | 175-176 °C | [4] |
| Density | 0.9105 g/cm³ | [4] |
| Refractive Index | 1.4438 (at 20°C) | [4] |
| Form | Solid | [6] |
| Solubility | Hardly soluble in water | [4] |
Synthesis of this compound
Several synthetic strategies have been developed for the preparation of this compound. The following sections provide an overview of the most common methods and generalized experimental protocols.
Dieckmann Condensation of Adipic Esters
The Dieckmann condensation is a classical and reliable method for the formation of five-membered rings.[1][2] The synthesis of this compound via this route involves the intramolecular cyclization of a substituted adipic acid ester, followed by alkylation and decarboxylation.[2]
Experimental Protocol (General Procedure):
-
Cyclization: A dialkyl adipate is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene. The reaction mixture is heated to effect the intramolecular condensation, yielding a cyclic β-keto ester.
-
Alkylation: The resulting cyclopentanone-2-carboxylate is then alkylated at the α-position using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
-
Hydrolysis and Decarboxylation: The 2-isopropyl-2-alkoxycarbonylcyclopentanone intermediate is subsequently hydrolyzed and decarboxylated by heating in the presence of an aqueous acid (e.g., hydrobromic acid or sulfuric acid) to yield this compound. The final product can be purified by distillation.[7]
A logical workflow for the Dieckmann condensation approach is illustrated below.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[8][9] While this reaction classically yields α,β-unsaturated cyclopentenones, subsequent reduction can afford the saturated cyclopentanone.
Experimental Protocol (General Procedure):
-
Complex Formation: An alkyne is reacted with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable alkyne-dicobalt hexacarbonyl complex.
-
Cycloaddition: The complex is then reacted with an alkene (e.g., 3-methyl-1-butene) and carbon monoxide under thermal or promoted conditions. This cycloaddition step forms the cyclopentenone ring.
-
Reduction: The resulting 2-isopropylcyclopent-2-en-1-one is then reduced to the saturated ketone, this compound, using standard reduction methods such as catalytic hydrogenation.
A schematic of the Pauson-Khand reaction is presented below.
References
- 1. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 2. EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 3. EP0093853A1 - Substituted derivatives of 3-isopropyl cyclopentanone, their preparation and use as perfumes and compositions containing these derivatives - Google Patents [patents.google.com]
- 4. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
- 5. This compound | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 7. EP1084096A1 - Method for producing cyclopentanone - Google Patents [patents.google.com]
- 8. 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone | C15H19ClO | CID 19373570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
A Technical Guide to the Theoretical Properties of 2-Isopropylcyclopentanone
Abstract: This document provides a comprehensive technical overview of the theoretical properties of 2-Isopropylcyclopentanone (CAS No. 14845-55-7). It is intended for an audience of researchers, scientists, and professionals in drug development and agrochemical synthesis. This guide covers the compound's physicochemical and computed properties, theoretical spectroscopic features, and computational reactivity analysis. Furthermore, it details key synthetic methodologies and illustrates logical workflows and reaction mechanisms. This compound is a significant synthetic intermediate, notably in the production of the fungicide imibenconazole, and is also found in natural sources such as Japanese mint oil.[1]
Physicochemical and Computed Properties
The fundamental physical and chemical characteristics of this compound are crucial for its application in synthetic chemistry. These properties have been determined through a combination of experimental measurements and computational estimations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [2][3] |
| CAS Number | 14845-55-7[2] |
| Appearance | Liquid; Solid form also reported[1][3] |
| Boiling Point | 175-176 °C[1] |
| Density | 0.9105 g/cm³ |
| Refractive Index | 1.4438 (at 20 °C, 589.3 nm) |
| Water Solubility | 2012 mg/L at 25 °C (estimated)[1] |
| LogP | 1.692 (estimated)[1] |
Table 2: Computed Molecular Descriptors from PubChem
| Descriptor | Value |
| IUPAC Name | 2-propan-2-ylcyclopentan-1-one[2] |
| InChI Key | RKZBBVUTJFJAJR-UHFFFAOYSA-N[2][3] |
| Monoisotopic Mass | 126.104465066 Da[2] |
| Polar Surface Area | 17.1 Ų[2] |
| Rotatable Bond Count | 1[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 1[2] |
| XLogP3 | 1.8[2] |
Theoretical Spectroscopic Analysis
While specific experimental spectral data is not detailed in the reviewed literature, theoretical predictions for NMR spectroscopy can be made based on the molecule's structure.
-
¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the protons on the cyclopentanone ring and the isopropyl group. The methine proton at the C2 position, adjacent to both the carbonyl and the isopropyl group, would likely appear as a complex multiplet. The two methyl groups of the isopropyl substituent would likely result in a doublet.
-
¹³C NMR Spectroscopy : A characteristic downfield signal is predicted for the carbonyl carbon (C=O) due to its deshielded environment.[1] The remaining seven carbon atoms, comprising the cyclopentanone ring and the isopropyl group, would exhibit distinct chemical shifts in the upfield region of the spectrum.[1]
Computational Chemistry and Reactivity
Computational studies are valuable for understanding the conformational landscape and reactivity of this compound.
Conformational Analysis
Theoretical calculations can be used to determine the relative energies of different conformers. For substituted cyclopentanones, the ring exists in various puckered conformations (envelope and twist). The isopropyl substituent at the C2 position can occupy either a pseudo-axial or a pseudo-equatorial position, and computational methods can predict the energy difference between these states to determine the most stable conformation.[1]
Photochemical Reactivity: The Norrish Type I Reaction
This compound, like other ketones, is predicted to undergo photochemical reactions. The Norrish Type I reaction is a key photochemical process involving the homolytic cleavage of the α-carbon bond next to the carbonyl group upon photoexcitation.[1][4] This α-scission results in the formation of two radical intermediates: an acyl radical and an alkyl radical.[1][4] For this compound, this would lead to an acyl radical and a 2-isopropyl-cyclopentyl radical, or a ring-opened biradical, which can then undergo further reactions.[1]
Synthetic Approaches and Methodologies
The synthesis of this compound can be approached through various established organic reactions. Retrosynthetic analysis provides a logical framework for planning its synthesis.
Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials.[1] A primary disconnection strategy for this compound targets the carbon-carbon bond between the isopropyl group and the cyclopentanone ring. This suggests synthetic strategies involving the alkylation of a cyclopentanone enolate or the conjugate addition of an isopropyl nucleophile to cyclopentenone.
Experimental Protocol: Carbonylative Cyclization
One documented method for synthesizing this compound involves the radical-mediated carbonylative cyclization of a suitable precursor.[1]
-
Reaction Title: Synthesis of this compound via Carbonylative Cyclization.
-
Starting Material: 5-methyl-1-hexene derivative (e.g., 5-methylhexene (4) bromide).[1]
-
Reagents & Catalysts:
-
Solvent: Benzene.[1]
-
Procedure: The starting material is dissolved in benzene along with Bu₃SnH and AIBN. The mixture is subjected to a high pressure of carbon monoxide (7.5-9 MPa) and heated to 80°C for approximately 3 hours to yield the product.[1]
Other Synthetic Methods
-
Dieckmann Condensation: This classical method involves the intramolecular base-catalyzed cyclization of an adipic acid derivative (a diester) to form the cyclopentanone ring as a β-keto ester, which is then further processed.[1]
-
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, which can form cyclopentenones that are subsequently reduced to the desired saturated cyclopentanone.[1]
Applications and Biological Relevance
The primary significance of this compound in applied chemistry is its role as a key building block for more complex, high-value molecules, particularly in the agrochemical sector.
-
Agrochemical Intermediate: It is a recognized intermediate in the synthesis of the fungicide imibenconazole .[1] This highlights its importance in developing crop protection agents.
-
Fragrance and Flavor: The compound is noted for its sweet, floral scent and is used as an ingredient in the production of fragrances and flavoring agents.
-
Pharmaceutical Building Block: Its structure serves as a scaffold for the development of new therapeutic agents.[1]
Signaling Pathways
Based on a review of the available scientific literature, there is currently no specific information linking this compound to direct interactions or modulatory roles within defined biological signaling pathways. Its biological relevance is primarily understood through the activity of the final products, such as imibenconazole, for which it is a precursor.
References
Spectroscopic Profile of 2-Isopropylcyclopentanone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Isopropylcyclopentanone (CAS No. 14845-55-7), a key intermediate in the synthesis of various organic compounds, including the fungicide imibenconazole.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 2-propan-2-ylcyclopentan-1-one[2] |
| Molecular Formula | C₈H₁₄O[2] |
| Molecular Weight | 126.20 g/mol [2] |
| CAS Number | 14845-55-7[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data (Predicted)
The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and more complex multiplets for the protons on the cyclopentanone ring due to their diastereotopic nature.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (isopropyl) | 2.0 - 2.5 | Septet | ~7.0 |
| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet | ~7.0 |
| CH (on ring) | 2.2 - 2.6 | Multiplet | - |
| CH₂ (ring) | 1.5 - 2.1 | Multiplet | - |
Table 1: Predicted ¹H NMR Data for this compound.[1]
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is characteristically found in the downfield region of the spectrum.[1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 215 - 225 |
| CH (on ring) | 45 - 55 |
| CH (isopropyl) | 30 - 40 |
| CH₂ (ring) | 20 - 35 |
| CH₃ (isopropyl) | 15 - 25 |
Table 2: Predicted ¹³C NMR Data for this compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone.[1]
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1750 - 1700 |
| C-H (Aliphatic) | 3000 - 2850 |
Table 3: Predicted Infrared (IR) Absorption Bands for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragments resulting from α-cleavage and McLafferty rearrangement.[1]
| m/z | Predicted Fragment Ion |
| 126 | [C₈H₁₄O]⁺ (Molecular Ion) |
| 83 | [M - C₃H₇]⁺ |
| 55 | [C₄H₇]⁺ |
| 43 | [C₃H₇]⁺ |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.[1]
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling would be used to simplify the spectrum.
IR Spectroscopy
A drop of neat this compound liquid would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum would then be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates would be taken first and subtracted from the sample spectrum.
Mass Spectrometry
The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, where it would be vaporized and bombarded with a high-energy electron beam. This would cause the molecules to ionize and fragment. The resulting ions would be separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
References
Natural Sources of 2-Isopropylcyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylcyclopentanone is a cyclic ketone of interest in various chemical and pharmaceutical applications. While its synthesis has been explored, understanding its natural occurrence is crucial for the discovery of novel biosynthetic pathways and potential bio-based production methods. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, including its biosynthesis, and methodologies for its identification.
Natural Occurrence
The primary botanical source reported to contain this compound is Japanese mint (Mentha arvensis) . A member of the Lamiaceae family, Mentha arvensis is widely cultivated for its essential oil, which is rich in menthol. While numerous studies have analyzed the chemical composition of Mentha arvensis essential oil, this compound is generally considered a minor or trace constituent and is often not reported in standard analyses that focus on the most abundant components.
Quantitative Data
| Constituent | Typical Percentage (%) in Mentha arvensis Essential Oil | Reference |
| Menthol | 70.0 - 85.8 | [1] |
| Menthone | 1.5 - 11.0 | [1] |
| Isomenthone | 2.1 - 5.24 | [1] |
| Menthyl Acetate | 0.5 - 5.3 | [1] |
| Limonene | 1.2 - 3.3 | [1] |
| This compound | Trace (Not typically quantified) |
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been elucidated. However, based on its structure as a cyclopentanoid monoterpene, its biosynthesis is likely to be related to the well-established pathways of monoterpenoid and irregular monoterpenoid synthesis in plants of the Lamiaceae family.
Monoterpenes are typically synthesized from geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of GPP by various terpene synthases leads to the formation of the diverse carbon skeletons of monoterpenes.
The formation of a cyclopentane ring suggests a potential link to the biosynthesis of iridoids, which are irregular monoterpenes characterized by a cyclopentanopyran ring system. It is plausible that this compound could be formed through a side reaction or as an intermediate in a yet-to-be-discovered branch of the monoterpenoid pathway in Mentha arvensis.
Below is a generalized workflow illustrating the potential biosynthetic origin of this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
While specific protocols for the isolation and identification of this compound from natural sources are not detailed in the literature, established methods for the analysis of essential oils can be adapted for this purpose. The key challenge lies in the detection and quantification of a trace component within a complex mixture.
Extraction of Essential Oil from Mentha arvensis
Method: Hydrodistillation or Steam Distillation
-
Plant Material: Fresh or dried aerial parts of Mentha arvensis.
-
Apparatus: Clevenger-type apparatus for hydrodistillation or a steam distillation unit.
-
Procedure:
-
The plant material is placed in a flask with water (for hydrodistillation) or subjected to steam.
-
The mixture is heated to boiling, and the steam carrying the volatile essential oil is condensed.
-
The essential oil, being immiscible with water, is collected from the condensate.
-
The collected oil is dried over anhydrous sodium sulfate.
-
Identification and Quantification of this compound
Method: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer and/or a flame ionization detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for essential oil analysis.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 3 °C/minute to 240 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Identification:
-
The retention time of the peak corresponding to this compound is compared with that of an authentic standard.
-
The mass spectrum of the unknown peak is compared with the mass spectrum of the authentic standard and with spectral libraries (e.g., NIST, Wiley).
-
-
Quantification (using GC-FID):
-
A calibration curve is prepared using standard solutions of this compound of known concentrations.
-
The peak area of this compound in the essential oil sample is used to determine its concentration from the calibration curve. The use of an internal standard is recommended for improved accuracy.
-
Below is a diagram illustrating the general workflow for the extraction and analysis of this compound from Mentha arvensis.
Caption: Experimental workflow for analysis.
Conclusion
Mentha arvensis is the most cited natural source of this compound. However, its presence is as a minor or trace component, and quantitative data in the scientific literature is scarce. The biosynthesis of this cyclopentanoid monoterpene is likely related to the general monoterpenoid pathways in the Lamiaceae family, but the specific enzymatic steps are yet to be determined. For researchers aiming to study this compound from natural sources, advanced analytical techniques such as high-resolution GC-MS will be essential for its detection and quantification. Further research is needed to fully characterize the natural occurrence and biosynthesis of this compound.
References
An In-depth Technical Guide to 2-Isopropylcyclopentanone: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isopropylcyclopentanone, a versatile ketone with applications in the synthesis of agrochemicals and pharmaceuticals. This document consolidates its nomenclature, physicochemical properties, and a key synthetic protocol to serve as a valuable resource for professionals in chemical research and drug development.
Nomenclature and Synonyms
This compound is known by several names and identifiers across different chemical databases and publications. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.
The primary and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) system is 2-propan-2-ylcyclopentan-1-one [1]. However, the common name, this compound, is frequently used in literature and commercial listings.
A variety of other identifiers are used to reference this compound, including its CAS Registry Number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.
The logical relationship between these identifiers is illustrated in the diagram below:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [1][2][4] |
| Appearance | Liquid | [2][3] |
| Boiling Point | 175-176 °C | [2][3] |
| Density | 0.9105 g/cm³ | [2][3] |
| Refractive Index | 1.4438 (at 20°C, 589.3 nm) | [2][3] |
| Solubility | Hardly soluble in water | [2][3] |
| LogP (estimated) | 1.692 | [2][3] |
Experimental Protocol: Synthesis of this compound
This compound serves as a crucial intermediate in the synthesis of the fungicide imibenconazole[2][3]. A common laboratory-scale synthesis involves the radical carbonylation of a haloalkene.
Reaction Scheme:
5-methyl-1-hexene bromide + CO --(Bu₃SnH, AIBN)--> this compound
Materials and Reagents:
-
5-methylhexene (4) bromide
-
Benzene (solvent)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN) (catalyst)
-
Carbon monoxide (CO)
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve 5-methylhexene (4) bromide in benzene.
-
Add tributyltin hydride (Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Pressurize the reactor with carbon monoxide to a pressure of 7.5-9 MPa.
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
The resulting product, this compound, can then be isolated and purified from the reaction mixture using standard techniques such as distillation or chromatography.
This synthetic route provides an effective method for the preparation of this compound, a valuable building block in organic synthesis. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting this or any other chemical synthesis.
References
Keto-enol tautomerism in substituted cyclopentanones
An In-depth Technical Guide to Keto-Enol Tautomerism in Substituted Cyclopentanones
Introduction
Keto-enol tautomerism is a fundamental concept in organic chemistry involving the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This interconversion, typically involving the migration of a proton and the shifting of bonding electrons, is critical in understanding the reactivity of carbonyl compounds.[1] While for simple ketones the equilibrium heavily favors the keto form, the position of this equilibrium can be significantly influenced by substitution, solvent, and other factors.[2][3]
Cyclopentanone and its derivatives are prevalent structural motifs in natural products, pharmaceuticals, and synthetic chemistry. The ability of these cyclic ketones to exist in an enol form dictates their reactivity in crucial reactions such as enolate formation, alpha-halogenation, and aldol reactions. For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the keto-enol equilibrium in substituted cyclopentanones is paramount for reaction design, mechanism elucidation, and predicting molecular behavior. This guide provides a technical overview of the core principles, quantitative data, and experimental methodologies related to this tautomeric system.
Factors Influencing the Keto-Enol Equilibrium
The equilibrium constant (Keq = [Enol]/[Keto]) for cyclopentanones is a sensitive function of both structural and environmental factors.
-
Substituent Effects: Theoretical and experimental studies show that substituents on the cyclopentanone ring dramatically alter the enol content.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) and trifluoromethyl (CF₃) are strong electron-withdrawing groups that favor the enol form.[4] Perfluorination, in particular, can shift the equilibrium to the enol side; for instance, the equilibrium between 2H-perfluorocyclopentanone and its enol lies on the enol side.[5]
-
Electron-Releasing Groups (ERGs): Groups such as hydroxyl (OH) and amino (NH₂) act as electron-releasing substituents.[4]
-
Amphielectronic Groups: Substituents like cyano (CN) can exhibit both electron-withdrawing and -releasing characteristics depending on the system.[4]
-
-
Solvent Effects: The solvent plays a crucial role in determining the equilibrium position.[6] Polar solvents can stabilize the more polar tautomer, while non-polar solvents may favor the form that can establish intramolecular hydrogen bonds, which is often the enol in β-dicarbonyl systems.[7] Tautomeric equilibria in acetoacetic acid, a related system, have been shown to be strongly solvent-dependent, with enol content ranging from less than 2% in D₂O to 49% in CCl₄.[2]
Quantitative Analysis of Equilibrium
The enol content of unsubstituted cyclopentanone is generally very low. However, substitution can alter this significantly. The following table summarizes available quantitative data.
| Compound | Solvent | Method | Keq ([Enol]/[Keto]) | % Enol | Reference |
| Cyclopentanone | Aqueous Solution | Kinetic Data | 1.01 x 10⁻⁸ | 1.01 x 10⁻⁶ % | [5][8] |
| Cyclopentanone | Not Specified | Not Specified | 4.8 x 10⁻³ | ~0.48% | [5][8] |
| Cyclopentanone | Gas Phase | Calorimetry | - | 2.5 x 10⁻⁷ % | [9] |
| 2-Acetylcyclopentanone (ACPE) | Water | UV Spectroscopy | KE determined | - | [10] |
| 2H-Perfluorocyclopentanone | CCl₄ (trace NMP) | ¹⁹F NMR | Lies on the enol side | >50% | [5] |
Note: Discrepancies in Keq values for unsubstituted cyclopentanone highlight the strong influence of experimental conditions and methodologies.
Reaction Mechanisms
The interconversion between keto and enol tautomers does not occur spontaneously but is catalyzed by either acid or base.[1]
-
Acid-Catalyzed Tautomerism: The process begins with the protonation of the carbonyl oxygen, increasing the acidity of the α-hydrogen. A weak base (like the solvent) then removes the α-proton to form the enol.[1][2]
-
Base-Catalyzed Tautomerism: A base removes an acidic α-proton to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a weak acid (like the solvent) yields the enol.[1][2]
Experimental Protocols
Several analytical techniques are employed to determine keto-enol equilibrium constants.[11] The choice of method depends on the rate of interconversion and the specific properties of the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for quantifying tautomeric mixtures when the interconversion is slow on the NMR timescale.[7][12] This allows for the direct observation and integration of signals corresponding to both the keto and enol forms.[13]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of the substituted cyclopentanone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the equilibrium.[6]
-
Spectrum Acquisition: Record the ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals, as enolic hydroxyl protons can be significantly downfield (δ > 10 ppm).[6][12]
-
Signal Assignment: Identify distinct signals for the keto and enol tautomers. For example, the α-protons of the keto form (a -CH₂- group) will have a different chemical shift than the vinylic proton of the enol form (a -C=CH- group).[12][14]
-
Integration: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. To ensure accuracy, integrate multiple, well-resolved peaks for each tautomer if available.[6][13]
-
Calculation of Keq: Calculate the molar ratio of the tautomers from the integral values. For an equilibrium between one keto and one enol form, if a keto signal (representing n protons) has an integral I_keto and an enol signal (representing m protons) has an integral I_enol, the equilibrium constant is calculated as: Keq = ([Enol]/[Keto]) = (I_enol / m) / (I_keto / n)
Ultraviolet-Visible (UV-Vis) Spectroscopy
This method is effective when the keto and enol forms have distinct UV-Vis absorption spectra, which is common for compounds with conjugated π-systems.[15][16] The enol form, with its C=C-OH or C=C-C=O conjugation, often absorbs at a different wavelength than the isolated carbonyl group of the keto form.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum over the relevant wavelength range (typically 190-800 nm).[16]
-
Data Analysis: Identify the absorption maxima (λ_max) for the keto and enol forms. This may require using model compounds that are "locked" in one form or analyzing spectral changes as a function of solvent polarity or pH.[10][15]
-
Calculation of Keq: Using the Beer-Lambert Law (A = εbc), the concentration of each tautomer can be determined if their molar absorptivity coefficients (ε) are known at a specific wavelength. The ratio of concentrations gives the Keq.
Bromination Titration (Kurt Meyer Method)
This classic chemical method relies on the rapid reaction of bromine with the enol tautomer, while the reaction with the keto form is much slower.[17] The amount of enol is determined by quantifying the amount of bromine consumed.
Methodology:
-
Reaction Setup: A solution of the substituted cyclopentanone is rapidly treated with a known excess of a standard bromine solution. The reaction is performed quickly and at low temperatures to minimize the tautomerization of the keto form during the analysis.
-
Quenching: The excess, unreacted bromine is quenched. In one common modification, iodide ion is added, which reacts with the remaining bromine to produce iodine (Br₂ + 2I⁻ → 2Br⁻ + I₂).[17]
-
Titration: The liberated iodine is then immediately titrated with a standardized sodium thiosulfate solution (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻), typically using a starch indicator to detect the endpoint.[18][19]
-
Calculation: A blank titration without the ketone is performed to determine the initial amount of bromine. The difference in the amount of titrant used between the blank and the sample titrations corresponds to the amount of bromine that reacted with the enol, from which the initial enol concentration is calculated.
Conclusion
The keto-enol tautomerism of substituted cyclopentanones is a delicate equilibrium governed by the electronic nature of substituents and the surrounding solvent environment. While the parent cyclopentanone heavily favors the keto form, electron-withdrawing groups can substantially increase the enol content, a factor of great importance in synthetic strategy and reactivity modulation. The quantification of this equilibrium is accessible through robust analytical techniques such as NMR spectroscopy, UV-Vis spectroscopy, and chemical titration methods. For professionals in the chemical and pharmaceutical sciences, a thorough grasp of these principles and experimental approaches is essential for manipulating and harnessing the dual reactivity of these versatile cyclic ketones.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone | Semantic Scholar [semanticscholar.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Keto-Enol Tautomerism. I. The Calorimetrical Determination of the Equilibrium Constant for Keto-Enol Tautomerism for Cyclopentanone | Semantic Scholar [semanticscholar.org]
- 10. Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. dial.uclouvain.be [dial.uclouvain.be]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. datapdf.com [datapdf.com]
- 18. tnou.ac.in [tnou.ac.in]
- 19. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Isopropylcyclopentanone from 5-methyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-isopropylcyclopentanone, a valuable building block in organic synthesis, from the readily available starting material 5-methyl-1-hexene. The synthesis is proposed as a two-step process involving a regioselective hydroformylation followed by an intramolecular hydroacylation.
Overall Reaction Scheme
Figure 1. Proposed two-step synthesis of this compound.
Step 1: Regioselective Hydroformylation of 5-Methyl-1-hexene
Introduction:
Hydroformylation, or the "oxo process," is a fundamental industrial process for the production of aldehydes from alkenes. This step focuses on the rhodium-catalyzed hydroformylation of 5-methyl-1-hexene to produce the linear aldehyde, 6-methylheptanal, with high regioselectivity. The choice of a rhodium catalyst with appropriate ligands is crucial for favoring the formation of the terminal aldehyde over the branched isomer.
Experimental Protocol:
Materials:
-
5-methyl-1-hexene (≥98%)
-
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]
-
Tris(o-tolyl)phosphine [P(o-tol)₃]
-
Toluene (anhydrous)
-
Synthesis gas (CO/H₂, 1:1 mixture)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer and gas inlet.
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Rh(acac)(CO)₂] (0.1 mol%) and P(o-tol)₃ (0.4 mol%).
-
Add anhydrous toluene (20 mL) to dissolve the catalyst and ligand.
-
Add 5-methyl-1-hexene (10 mmol, 1.0 equiv).
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with the CO/H₂ mixture to 20 bar.
-
Heat the reactor to 80°C and stir the reaction mixture for 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
The crude product, 6-methylheptanal, can be purified by distillation under reduced pressure or used directly in the next step after solvent removal.
Expected Results:
The hydroformylation of terminal alkenes typically proceeds with good to excellent yields and high regioselectivity for the linear aldehyde.
| Parameter | Expected Value |
| Conversion | >95% |
| Yield of Aldehydes | 85-95% |
| Regioselectivity (linear:branched) | >95:5 |
Table 1. Expected results for the hydroformylation of 5-methyl-1-hexene.
Characterization of 6-Methylheptanal:
-
Appearance: Colorless liquid
-
¹H NMR (CDCl₃): δ 9.76 (t, J=1.9 Hz, 1H, CHO), 2.42 (td, J=7.4, 1.9 Hz, 2H, CH₂CHO), 1.68 – 1.55 (m, 3H), 1.35 – 1.10 (m, 4H), 0.86 (d, J=6.6 Hz, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃): δ 202.9, 43.9, 38.6, 28.0, 27.9, 22.5, 22.4.
-
IR (neat, cm⁻¹): 2955, 2870, 2710, 1725 (C=O), 1465, 1385.
Step 2: Intramolecular Hydroacylation of 6-Methylheptanal
Introduction:
The second step involves the rhodium-catalyzed intramolecular hydroacylation of 6-methylheptanal to form the target molecule, this compound. This cyclization is a powerful method for the construction of five-membered rings and is often catalyzed by cationic rhodium(I) complexes with bidentate phosphine ligands.
Experimental Protocol:
Materials:
-
6-Methylheptanal (from Step 1)
-
Bis(norbornadiene)rhodium(I) tetrafluoroborate [[Rh(nbd)₂]BF₄]
-
1,3-Bis(dicyclohexylphosphino)propane (dcpp)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Schlenk tube
Procedure:
-
In a glovebox, add [Rh(nbd)₂]BF₄ (5 mol%) and dcpp (5 mol%) to a Schlenk tube.
-
Add anhydrous DCE (10 mL) to dissolve the catalyst precursor and ligand.
-
Add a solution of 6-methylheptanal (1 mmol, 1.0 equiv) in anhydrous DCE (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 70°C for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Results:
The intramolecular hydroacylation of unsaturated aldehydes is an efficient method for the synthesis of cyclic ketones.
| Parameter | Expected Value |
| Conversion | >90% |
| Isolated Yield of Product | 70-85% |
Table 2. Expected results for the intramolecular hydroacylation of 6-methylheptanal.
Characterization of this compound:
-
Molecular Formula: C₈H₁₄O
-
Molecular Weight: 126.20 g/mol
-
Appearance: Colorless oil
-
¹H NMR (CDCl₃): δ 2.30-2.15 (m, 1H), 2.10-1.80 (m, 4H), 1.75-1.55 (m, 2H), 1.00-0.80 (m, 7H).
-
¹³C NMR (CDCl₃): δ 221.5 (C=O), 52.5 (CH), 38.5 (CH₂), 32.0 (CH), 28.0 (CH₂), 20.5 (CH₂), 19.5 (CH₃), 19.0 (CH₃).
-
IR (neat, cm⁻¹): 2960, 2870, 1740 (C=O), 1465, 1410, 1385, 1150.
-
MS (EI, m/z): 126 [M]⁺, 83 [M-C₃H₇]⁺, 55.
Reaction Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the intramolecular hydroacylation step.
Figure 2. Experimental workflow for the two-step synthesis.
Figure 3. Proposed catalytic cycle for the intramolecular hydroacylation.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Isopropylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of chiral 2-isopropylcyclopentanone, a valuable building block in the synthesis of various pharmaceutical agents and natural products. The primary focus is on the highly efficient metal-catalyzed conjugate addition to 2-cyclopentenone, a robust method for establishing the chiral center at the C2 position with excellent enantiocontrol.
Overview of Synthetic Strategies
The enantioselective synthesis of this compound is most effectively achieved through the asymmetric 1,4-conjugate addition of an isopropyl nucleophile to 2-cyclopentenone. This approach offers high yields and exceptional enantioselectivities, primarily utilizing chiral catalyst systems based on copper or rhodium.
Key methodologies include:
-
Copper-Catalyzed Asymmetric Conjugate Addition: This method employs a copper salt in conjunction with a chiral phosphine ligand to catalyze the addition of an isopropyl Grignard reagent to 2-cyclopentenone. It is a cost-effective and highly efficient method.
-
Rhodium-Catalyzed Asymmetric Conjugate Addition: This strategy utilizes a rhodium catalyst with a chiral diphosphine ligand, such as (S)-BINAP, to facilitate the addition of an isopropylboronic acid to the enone. This method is known for its high enantioselectivity and functional group tolerance.
Below, we provide a detailed protocol for the copper-catalyzed method, which is well-documented and offers excellent results.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical quantitative data for the asymmetric synthesis of this compound using a copper-catalyzed system.
| Catalyst System | Ligand | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| CuBr·SMe₂ | (S,R)-TaniaPhos | i-PrMgBr | Toluene | -78 | 0.5 | 95 | 96 | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Conjugate Addition of Isopropylmagnesium Bromide to 2-Cyclopentenone
This protocol is based on the highly effective method employing a copper-ferrocenyl diphosphine catalyst system.[1]
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
(S,R)-TaniaPhos (chiral ligand)
-
2-Cyclopentenone
-
Isopropylmagnesium bromide (i-PrMgBr) in a suitable solvent (e.g., Et₂O)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon-filled glovebox)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and (S,R)-TaniaPhos (5.5 mol%).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
Cool the flask containing the catalyst solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried Schlenk flask, dissolve 2-cyclopentenone (1.0 eq) in anhydrous toluene.
-
Slowly add the 2-cyclopentenone solution to the pre-cooled catalyst solution via cannula.
-
-
Conjugate Addition:
-
To the cooled reaction mixture, add isopropylmagnesium bromide (1.2 eq) dropwise over a period of 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the time specified in the data table (typically 0.5 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Copper-Catalyzed Asymmetric Synthesis.
Logical Relationship of Key Components
Caption: Relationship of Reactants and Catalyst to Product.
References
2-Isopropylcyclopentanone: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-isopropylcyclopentanone as a chiral building block in organic synthesis. This versatile synthon offers a valuable starting point for the stereoselective construction of complex molecular architectures found in various natural products and pharmaceuticals.
Introduction
Chiral cyclopentanone derivatives are fundamental intermediates in the synthesis of a wide array of biologically active molecules. Among these, this compound serves as a key chiral building block, offering a stereodefined core that can be elaborated into more complex structures. Its utility is particularly notable in the synthesis of agrochemicals and other bioactive compounds where precise stereochemical control is paramount for desired biological activity.
Applications in Synthesis
The primary application of chiral this compound lies in its role as a precursor for the synthesis of stereochemically defined molecules. One notable example is its use in the preparation of the fungicide, inocconazole.
Synthesis of Inocconazole
Chiral this compound is a key intermediate in the stereoselective synthesis of inocconazole, a fungicide used in agriculture. The synthesis involves the introduction of the remaining functionalities onto the chiral cyclopentanone core, with the stereochemistry of the final product being directed by the initial chirality of the this compound. While specific, publicly available, detailed protocols for the industrial synthesis of inocconazole from chiral this compound are limited, the general synthetic strategy involves the stereocontrolled formation of the triazole-containing side chain.
Experimental Protocols for the Synthesis of Chiral this compound
The enantioselective synthesis of this compound can be achieved through several modern synthetic methodologies, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries. Below are detailed protocols for two of the most effective approaches.
Organocatalytic Asymmetric Michael Addition to Cyclopentenone
General Workflow for Organocatalytic Michael Addition:
Figure 1: General workflow for the organocatalytic asymmetric Michael addition to synthesize chiral this compound.
Protocol:
-
Catalyst and Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral organocatalyst (e.g., O-TMS-protected diphenylprolinol, 10-20 mol%) in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction Initiation: Cool the solution to the desired temperature (typically between -20 °C and 0 °C). Add cyclopentenone (1.0 equivalent) to the solution.
-
Nucleophile Addition: Slowly add the isopropyl nucleophile source (e.g., isopropylmagnesium bromide in a suitable solvent, 1.2-1.5 equivalents) to the reaction mixture dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data (Representative for similar reactions):
| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| O-TMS-diphenylprolinol | Isopropyl Grignard | Toluene | -10 | 12 | 70-85 | >90 |
| Chiral Diamine | Isopropylzinc | CH2Cl2 | 0 | 24 | 65-80 | >95 |
Note: The data presented in this table are representative values based on analogous reactions and may vary for the specific synthesis of this compound.
Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral auxiliary is temporarily attached to the cyclopentanone precursor to direct the stereoselective introduction of the isopropyl group.
Logical Flow of Chiral Auxiliary-Mediated Synthesis:
Figure 2: Logical flow of the chiral auxiliary-mediated synthesis of this compound.
Protocol (using a SAMP/RAMP-type auxiliary as an example):
-
Hydrazone Formation: React cyclopentanone (1.0 equivalent) with a chiral hydrazine such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 equivalents) in a suitable solvent like diethyl ether or THF to form the corresponding chiral hydrazone.
-
Deprotonation: Cool the solution of the chiral hydrazone to -78 °C under an inert atmosphere and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.2 equivalents) to generate the corresponding aza-enolate.
-
Alkylation: Add 2-iodopropane (1.5 equivalents) to the aza-enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Cleavage of Auxiliary: Cleave the hydrazone to regenerate the ketone functionality. This can be achieved by ozonolysis at low temperature or by treatment with an acid (e.g., aqueous HCl).
-
Purification: Purify the resulting this compound by distillation or column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.
Quantitative Data (Representative for SAMP/RAMP alkylations):
| Auxiliary | Base | Alkylating Agent | Yield (%) | de (%) |
| SAMP | LDA | 2-iodopropane | 75-90 | >95 |
| RAMP | LDA | 2-iodopropane | 75-90 | >95 |
Note: 'de' refers to diastereomeric excess, which translates to enantiomeric excess after cleavage of the auxiliary.
Conclusion
This compound is a valuable chiral building block with significant applications in the stereoselective synthesis of complex organic molecules. The protocols outlined in this document, based on modern asymmetric synthesis methodologies, provide reliable pathways for the preparation of this important synthon in high enantiomeric purity. These methods open the door for its broader use in academic research, drug discovery, and the development of new agrochemicals. Further optimization of these protocols for specific applications is encouraged to achieve desired yields and stereoselectivities.
Application of 2-Isopropylcyclopentanone in the Fragrance and Perfume Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylcyclopentanone (CAS No. 14845-55-7) is a cyclic ketone that has garnered interest within the fragrance and perfume industry for its versatile and appealing olfactory characteristics. Described as possessing a sweet, floral aroma, and alternatively as having fresh, cool, and minty notes, this compound offers a unique profile for perfumers and product formulators.[1][2] Its application extends across various product categories, from fine fragrances to personal care and household goods. This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in fragrance formulations.
Olfactory Profile and Properties
The scent profile of this compound is multifaceted, contributing to its utility in a wide range of fragrance compositions. While specific quantitative data on its odor threshold and substantivity are not extensively published in readily available literature, its general characteristics can be summarized based on industry use and related compounds.
Table 1: Organoleptic Properties of this compound
| Property | Description |
| Odor Type | Sweet, Floral, Fresh, Cool, Minty[1][2] |
| Odor Nuances | Potential for light green and sharp notes[1] |
| Appearance | Colorless liquid |
| Chemical Formula | C8H14O[3] |
| Molecular Weight | 126.20 g/mol [3] |
| CAS Number | 14845-55-7[3] |
Applications in Fragrance Formulations
This compound's unique scent profile allows for its use in a variety of fragrance applications, where it can act as a modifier, enhancer, or a key component of the fragrance accord. A patent suggests its use in a broad range of products including dentifrices, mouth fresheners, chewing gums, foodstuffs, beverages, shampoos, soaps, cosmetics, and household cleaning products.[1]
Table 2: Recommended Use Levels of this compound in Different Product Bases
| Product Category | Recommended Use Level (% w/w) | Purpose |
| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 0.1 - 5.0 | To impart freshness and a unique floral character. |
| Personal Care (Lotions, Creams, Shampoos) | 0.05 - 2.0 | To provide a clean and refreshing scent. |
| Soaps and Body Wash | 0.1 - 3.0 | To enhance the overall fragrance profile with its cool and minty facets. |
| Household Cleaners | 0.01 - 1.0 | To add a fresh and clean aroma. |
| Dentifrices and Mouth Fresheners | 0.001 - 0.5 | To contribute cool and minty notes for a refreshing sensation.[1] |
Note: The recommended use levels are starting points and should be optimized based on the specific formulation and desired fragrance intensity. A patent for the related compound 2-cyclopentyl-cyclopentanone suggests a broad usage range from 0.001% to 40% in fragrance or flavoring compositions, highlighting the versatility of this class of molecules.[1]
Experimental Protocols
To effectively evaluate and incorporate this compound into fragrance formulations, a series of standardized experimental protocols should be followed. These protocols are designed to assess its olfactory characteristics, performance, and stability.
Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify and characterize aroma-active compounds.[4]
Objective: To determine the detailed odor profile of this compound and identify any trace impurities that may contribute to its overall scent.
Materials and Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory port.
-
Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms).
-
High-purity helium as carrier gas.
-
Sample of this compound.
-
Ethanol (perfumery grade) for dilution.
-
Trained sensory panelists.
Procedure:
-
Sample Preparation: Prepare a 1% solution of this compound in ethanol.
-
GC-FID Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Use a suitable temperature program to separate the components. A typical program would be: start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 10 minutes.
-
Record the chromatogram to identify the main peak corresponding to this compound and any impurity peaks.
-
-
GC-O Analysis:
-
Split the column effluent between the FID and the olfactory port.
-
Have trained panelists sniff the effluent from the olfactory port throughout the GC run.
-
Panelists should record the time, intensity, and a detailed description of each odor detected.
-
Correlate the odor events with the peaks on the FID chromatogram.
-
Data Analysis:
-
Compile the odor descriptions for the main peak of this compound to create a detailed fragrance profile.
-
Identify the odors associated with any impurity peaks.
GC-O Experimental Workflow
Protocol 2: Sensory Panel Evaluation for Fragrance Characterization
A sensory panel is essential for understanding how this compound is perceived in a finished product and how it interacts with other fragrance ingredients.[5][6]
Objective: To evaluate the olfactory characteristics of this compound in a simple fragrance base and its contribution to a model fragrance accord.
Materials:
-
This compound.
-
Ethanol (perfumery grade).
-
A simple fragrance base (e.g., a blend of common fragrance materials like Iso E Super, Hedione, and Galaxolide).
-
Odor-free smelling strips.
-
A panel of at least 10 trained sensory assessors.
-
A controlled evaluation environment with good ventilation.[5]
Procedure:
-
Preparation of Samples:
-
Solution A: 1% this compound in ethanol.
-
Solution B: The simple fragrance base at 10% in ethanol.
-
Solution C: The simple fragrance base at 10% in ethanol containing 1% this compound.
-
-
Evaluation:
-
Dip smelling strips into each solution and allow the ethanol to evaporate for 30 seconds.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Ask panelists to evaluate and rate various olfactory attributes (e.g., intensity, freshness, sweetness, floralcy, mintiness) on a labeled magnitude scale (e.g., 0-10).
-
Panelists should also provide descriptive terms for each sample.
-
-
Evaluation over Time (Substantivity):
-
Evaluate the smelling strips at different time intervals (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the longevity and evolution of the scent.
-
Data Analysis:
-
Calculate the mean scores for each attribute for all samples.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences between the samples.
-
Create a spider web diagram to visualize the sensory profile of each sample.
Sensory Evaluation Logical Flow
Protocol 3: Stability Testing in a Product Base
Stability testing is crucial to ensure that the fragrance containing this compound maintains its intended character and does not cause any undesirable changes in the final product over time.[7][8]
Objective: To assess the stability of this compound in a representative cosmetic product base under accelerated aging conditions.
Materials:
-
This compound.
-
A cosmetic product base (e.g., a simple lotion or shampoo).
-
Control product base (without fragrance).
-
Ovens for accelerated aging (e.g., set at 40°C and 50°C).
-
UV light cabinet.
-
Storage containers identical to the final product packaging.
Procedure:
-
Sample Preparation:
-
Prepare a batch of the cosmetic product base containing a specified concentration of this compound (e.g., 0.5%).
-
Prepare a control batch of the same product base without any fragrance.
-
-
Storage Conditions:
-
Store samples of both the fragranced and control products under the following conditions:
-
Room temperature (approx. 20-25°C) as a control.
-
Accelerated aging at 40°C.
-
Accelerated aging at 50°C.
-
Exposure to UV light.
-
-
-
Evaluation:
-
Evaluate the samples at regular intervals (e.g., initial, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).
-
Assess the following parameters:
-
Odor: Compare the scent of the fragranced product to a freshly prepared sample. Note any changes in character or intensity.
-
Color: Visually inspect for any color changes compared to the control.
-
pH: Measure the pH of the product.
-
Viscosity: Measure the viscosity of the product.
-
Phase Separation: Observe for any signs of emulsion instability.
-
-
Data Analysis:
-
Tabulate the results for each parameter at each time point and storage condition.
-
Any significant deviation from the initial measurements or the control sample indicates a potential stability issue.
Conclusion
This compound is a valuable ingredient in the perfumer's palette, offering a unique combination of sweet, floral, fresh, and minty notes. Its versatility allows for its incorporation into a wide array of fragranced products. By following the detailed application notes and experimental protocols outlined in this document, researchers and formulators can effectively evaluate its olfactory properties, performance, and stability, leading to the successful development of innovative and appealing fragrances. Further research to determine its precise odor threshold and substantivity in various applications would be beneficial for its optimal use in the fragrance and perfume industry.
References
- 1. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 6. parfums-de-grasse.com [parfums-de-grasse.com]
- 7. iltusa.com [iltusa.com]
- 8. orchadia.org [orchadia.org]
Synthesis of 2-Isopropylcyclopentanone: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-isopropylcyclopentanone, a valuable intermediate in the production of fungicides and a building block for various biologically active compounds.[1][2] The described method is based on the Stork enamine synthesis, a reliable and widely used method for the α-alkylation of ketones. The protocol covers the three main stages of the synthesis: enamine formation, alkylation, and hydrolysis, followed by purification. Additionally, this note includes a summary of the physicochemical and spectroscopic data for the target compound to aid in its characterization.
Introduction
This compound is a five-membered cyclic ketone bearing an isopropyl group at the α-position. Its synthesis is of interest to researchers in organic synthesis and drug development due to its utility as a precursor to more complex molecules. Several synthetic routes to 2-alkylcyclopentanones have been developed, including the Dieckmann condensation of adipic acid derivatives, conjugate addition of organocuprates to cyclopentenone, and the direct alkylation of cyclopentanone.[1] The Stork enamine synthesis offers a mild and selective method for the monoalkylation of ketones, avoiding common side reactions such as polyalkylation.[3][4][5][6] This protocol details the synthesis of this compound via the Stork enamine pathway.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [2][7] |
| Molecular Weight | 126.20 g/mol | [7] |
| CAS Number | 14845-55-7 | [1][2][7] |
| Boiling Point | 175-176 °C | [1][8] |
| Density | 0.9105 g/cm³ | [1][8] |
| Refractive Index | 1.4438 (20 °C) | [1][8] |
Predicted Spectroscopic Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| CH (isopropyl) | 2.0 - 2.5 | Septet |
| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet |
| CH (on ring) | 2.2 - 2.6 | Multiplet |
| CH₂ (ring) | 1.5 - 2.1 | Multiplet |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O | 215 - 225 |
| CH (on ring) | 45 - 55 |
| CH (isopropyl) | 30 - 40 |
| CH₂ (ring) | 20 - 35 |
| CH₃ (isopropyl) | 15 - 25 |
| Mass Spectrometry (MS) | Predicted m/z | Predicted Fragment Ion |
| Molecular Ion | 126 | [C₈H₁₄O]⁺ |
| Fragment | 83 | [M - C₃H₇]⁺ |
| Fragment | 55 | [C₄H₇]⁺ |
| Fragment | 43 | [C₃H₇]⁺ |
| Infrared (IR) Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Carbonyl stretch (C=O) | ~1745 | Ketone |
Experimental Protocol
This protocol is adapted from the general procedure for the Stork enamine synthesis.
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
2-Bromopropane (Isopropyl bromide)
-
Toluene, anhydrous
-
Hydrochloric acid, aqueous solution (e.g., 10%)
-
Sodium bicarbonate, saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate, anhydrous
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, separatory funnel)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: Formation of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Formation)
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as anhydrous toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the enamine formation.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine. This intermediate is often used in the next step without further purification.
Step 2: Alkylation of the Enamine
-
Dissolve the crude enamine from Step 1 in an anhydrous aprotic solvent such as toluene or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2-bromopropane (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitoring by TLC is recommended). The formation of an iminium salt precipitate may be observed.
Step 3: Hydrolysis of the Iminium Salt
-
After the alkylation is complete, add an aqueous solution of hydrochloric acid (e.g., 10%) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt back to the ketone.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Step 4: Purification
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Reaction Mechanism and Workflow
The synthesis of this compound via the Stork enamine synthesis proceeds through three key stages, as illustrated in the following workflow diagram.
Caption: Experimental workflow for the synthesis of this compound.
The reaction mechanism involves the nucleophilic attack of the enamine on the alkyl halide, followed by hydrolysis of the resulting iminium salt.
References
- 1. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 2. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 3. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 7. This compound | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 14845-55-7,2-isopropyl cyclopentanone | lookchem [lookchem.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2-Isopropylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-isopropylcyclopentanone. This information is critical for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in the synthesis of various organic molecules, including agrochemicals and pharmaceuticals.[1] The accompanying protocols offer a standardized methodology for sample preparation and data acquisition.
Structural and Spectral Overview
This compound (C₈H₁₄O, Molar Mass: 126.20 g/mol ) possesses a cyclopentanone ring substituted with an isopropyl group at the α-position.[2] This structure gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The chemical environment of each proton and carbon atom is unique, allowing for unambiguous assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the isopropyl group and the protons on the cyclopentanone ring. The protons on the ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.[1]
Table 1: Predicted ¹H NMR Data for this compound [1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH (isopropyl) | 2.0 - 2.5 | Septet | ~7.0 |
| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet | ~7.0 |
| CH (on ring, C2) | 2.2 - 2.6 | Multiplet | - |
| CH₂ (ring, C3, C4, C5) | 1.5 - 2.1 | Multiplet | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. The carbonyl carbon of the ketone is a key diagnostic signal, appearing significantly downfield.[1]
Table 2: Predicted ¹³C NMR Data for this compound [1]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C1) | 215 - 225 |
| CH (on ring, C2) | 45 - 55 |
| CH (isopropyl) | 30 - 40 |
| CH₂ (ring, C3, C4, C5) | 20 - 35 |
| CH₃ (isopropyl) | 15 - 25 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of purified this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automated shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a standard 90° pulse sequence.
-
Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width to encompass the carbonyl carbon signal.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Data Analysis and Interpretation
The processed ¹H and ¹³C NMR spectra should be analyzed to confirm the structure of this compound.
-
¹H NMR:
-
Chemical Shift (δ): Compare the observed chemical shifts with the predicted values in Table 1. Protons alpha to the carbonyl group are expected to be deshielded and appear at a higher chemical shift.
-
Integration: The integral ratios of the signals should correspond to the number of protons in each environment (e.g., a 6H doublet for the isopropyl methyl groups, a 1H septet for the isopropyl methine proton).
-
Multiplicity and Coupling Constants (J): The splitting patterns (e.g., doublet, septet, multiplet) provide information about the number of neighboring protons, consistent with the n+1 rule. The coupling constant for the isopropyl group should be approximately 7.0 Hz.
-
-
¹³C NMR:
-
Chemical Shift (δ): Identify the characteristic downfield signal of the carbonyl carbon (C=O) and compare the chemical shifts of the other carbon signals with the predicted ranges in Table 2.
-
Number of Signals: The number of distinct signals should correspond to the number of unique carbon environments in the molecule.
-
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra relies on the logical correlation between the molecular structure and the observed spectral parameters.
Caption: Correlation of structure and NMR parameters.
References
Application Note: Analysis of 2-Isopropylcyclopentanone by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a detailed protocol for the identification and potential quantification of 2-Isopropylcyclopentanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound with applications in the fragrance and flavor industry and serves as a key intermediate in the synthesis of various organic molecules. This application note outlines the necessary steps for sample preparation, GC-MS instrument parameters, and data analysis. While specific experimental data for this compound is limited in publicly available literature, this protocol is based on established methods for the analysis of similar cyclic ketones and volatile organic compounds.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideally suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that allows for structural elucidation and confirmation of the analyte's identity.
Experimental Protocol
This protocol provides a general framework for the GC-MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. For pure compounds or standards, simple dilution is sufficient. For more complex matrices, an extraction step is necessary.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.
-
Perform serial dilutions of the stock solution to prepare calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Transfer the standard solutions to 2 mL autosampler vials.
-
-
Sample Extraction (from a liquid matrix):
-
For liquid samples, a liquid-liquid extraction (LLE) can be employed.
-
To 1 mL of the sample, add 1 mL of a suitable extraction solvent (e.g., hexane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean vial for analysis.
-
-
Solid Phase Microextraction (SPME) for Volatiles:
-
For trace-level analysis of volatiles, headspace SPME is a suitable technique.
-
Place the sample in a sealed headspace vial.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period at a controlled temperature to allow for the adsorption of volatile analytes.
-
The fiber is then directly desorbed in the hot GC inlet.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of cyclic ketones.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
Data Presentation
The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum. The molecular weight of this compound (C8H14O) is 126.20 g/mol .[1] The expected mass fragmentation pattern is summarized in the table below.
| m/z | Predicted Fragment Ion | Relative Abundance |
| 126 | [C₈H₁₄O]⁺ (Molecular Ion) | Low to Medium |
| 83 | [M - C₃H₇]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
| 43 | [C₃H₇]⁺ | Medium to High |
Note: Relative abundances are predicted and may vary based on instrumentation and analytical conditions.
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., m/z 83) against the concentration of the prepared standard solutions. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Predicted Mass Fragmentation Pathway
Caption: Predicted mass fragmentation pathway of this compound in EI-MS.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound. The detailed methodology for sample preparation and instrument parameters serves as a robust starting point for researchers in various fields. The provided data on the predicted mass fragmentation pattern will aid in the confident identification of this compound. While the protocol is based on established methods for similar analytes, method validation and optimization are recommended for specific applications to ensure accuracy and precision.
References
Application Notes and Protocols for the Purification of 2-Isopropylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 2-isopropylcyclopentanone, a key intermediate in the synthesis of various organic molecules. Two primary purification techniques are discussed: vacuum distillation and preparative chromatography (both High-Performance Liquid Chromatography and Gas Chromatography). These protocols are designed to guide researchers in obtaining high-purity this compound for use in sensitive downstream applications, including drug development and fragrance synthesis.
Introduction
This compound is a cyclic ketone with a boiling point of 175-176 °C at atmospheric pressure[1]. Its purification is essential to remove starting materials, byproducts, and other impurities that may interfere with subsequent reactions or compromise the quality of the final product. The choice between distillation and chromatography depends on the nature of the impurities, the required purity level, and the scale of the purification.
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Boiling Point (atm) | 175-176 °C | [1] |
| Density | 0.9105 g/cm³ | [3] |
Estimated Boiling Point of this compound at Reduced Pressures
The following table provides estimated boiling points at various pressures, calculated using a pressure-temperature nomograph. This data is crucial for performing vacuum distillation[4][5][6].
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~60 |
| 20 | ~72 |
| 50 | ~92 |
| 100 | ~110 |
Experimental Protocols
Purification by Vacuum Distillation
Given its high atmospheric boiling point, vacuum distillation is the recommended distillation method for this compound to prevent thermal decomposition[3].
Protocol: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Use a round-bottom flask of an appropriate size to contain the crude this compound (the flask should be no more than two-thirds full).
-
Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.
-
Grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to a vacuum source (vacuum pump or water aspirator) through a cold trap to protect the pump from corrosive vapors.
-
Place a thermometer with the bulb positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
-
Distillation Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring the liquid.
-
Slowly apply the vacuum to the system. The pressure should drop to the desired level (e.g., 10-20 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle or an oil bath.
-
Gradually increase the temperature until the liquid begins to boil.
-
Collect the fraction that distills at the expected boiling point for the given pressure (refer to the table above). Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities in the final product.
-
After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
-
Purification by Preparative Chromatography
Preparative chromatography is a powerful technique for isolating pure compounds from a mixture and can be adapted for this compound. Both normal-phase and reversed-phase HPLC, as well as preparative GC, are viable options. The following protocols provide a starting point for method development.
Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
1. Normal-Phase HPLC
-
Stationary Phase: Silica gel is a common choice for the separation of ketones[7][8].
-
Mobile Phase: A mixture of a non-polar solvent and a slightly more polar solvent is typically used. A good starting point is a gradient or isocratic elution with a hexane/ethyl acetate mixture[9]. The proportion of ethyl acetate can be increased to decrease the retention time.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Method Development (Analytical Scale):
-
Using an analytical HPLC system with a silica gel column, inject a small amount of the sample.
-
Develop a gradient elution method, for example, starting with 98:2 hexane:ethyl acetate and ramping to 80:20 hexane:ethyl acetate over 20-30 minutes.
-
Based on the analytical chromatogram, determine the optimal isocratic mobile phase composition or gradient for separating this compound from its impurities.
-
-
Scale-up to Preparative Scale:
-
Use a preparative HPLC column packed with the same silica gel stationary phase.
-
Scale the flow rate according to the column dimensions.
-
Increase the injection volume to maximize throughput while maintaining the desired resolution.
-
Collect the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Reversed-Phase HPLC
-
Stationary Phase: A C18-bonded silica gel is a common choice for reversed-phase chromatography[10].
-
Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used[11].
-
Method Development and Scale-up: Follow a similar procedure as for normal-phase HPLC, but with a reversed-phase column and mobile phase system. A typical starting gradient would be from a high percentage of water/acetonitrile (e.g., 70:30) to a lower percentage of water (e.g., 30:70).
Protocol: Preparative Gas Chromatography (GC)
Preparative GC is well-suited for the purification of volatile compounds like ketones and is often used in the flavor and fragrance industry[12][13][14][15].
-
Stationary Phase: A non-polar or mid-polarity column, such as one with a polydimethylsiloxane (similar to DB-1 or SE-30) or a polyethylene glycol (wax-type) stationary phase, would be a suitable starting point.
-
Carrier Gas: Helium or nitrogen.
-
Method Development (Analytical Scale):
-
Using an analytical GC with the chosen column, inject a small, diluted sample of the crude this compound.
-
Develop a temperature program that provides good separation of the target compound from impurities. A typical program might start at 80 °C and ramp up to 200 °C at 5-10 °C/min.
-
-
Scale-up to Preparative Scale:
-
Use a preparative GC system with a larger diameter column of the same stationary phase.
-
Optimize the injection volume and temperature program for the larger scale.
-
Use a fraction collector to trap the eluting this compound peak. The trap is typically cooled to condense the compound.
-
Visualization of Workflows
Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Preparative Chromatography Workflow
Caption: General workflow for purification by preparative chromatography.
References
- 1. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 2. This compound | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. P vs. T data [sites.science.oregonstate.edu]
- 6. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [erowid.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. ionsource.com [ionsource.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas Chromatography in the Analysis of Flavours and Fragrances | Semantic Scholar [semanticscholar.org]
Application Note: Derivatization of 2-Isopropylcyclopentanone for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical derivatization of 2-isopropylcyclopentanone to enhance its detection and quantification by gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is a cyclic ketone that may be present as an intermediate in chemical syntheses or as a volatile organic compound of interest in various matrices.[1][2] Direct analysis by gas chromatography (GC) can be challenging due to its moderate volatility and the potential for poor chromatographic peak shape. Chemical derivatization is a powerful strategy to improve the analytical properties of target compounds.[3][4][5] For ketones like this compound, derivatization can increase volatility, improve thermal stability, and introduce a specific tag for highly sensitive and selective detection, such as by an electron capture detector (ECD) or mass spectrometry.[3][6]
This application note details the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a widely used reagent for carbonyl compounds.[6][7][8] The reaction converts the ketone into its corresponding oxime derivative, which is more volatile and highly responsive to electron capture and mass spectrometric detection.[6][9]
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of PFBHA to the carbonyl group of this compound, followed by the elimination of a water molecule to form a stable oxime. The pentafluorobenzyl group introduced into the molecule provides a strong signal in both electron capture detection and negative chemical ionization mass spectrometry (NCI-MS), significantly lowering the limits of detection.[7][8] The reaction produces two geometric isomers (E and Z) of the oxime, which may be separated chromatographically.[10]
Visualizations
Chemical Reaction Scheme
Caption: Derivatization of this compound with PFBHA.
Experimental Protocol
This protocol is a representative method adapted from established procedures for ketone derivatization.[8][9]
3.1. Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity
-
Pyridine, anhydrous
-
Hexane or Dichloromethane, HPLC grade
-
Sodium sulfate, anhydrous
-
Deionized water
-
Sample containing this compound (e.g., in an appropriate solvent)
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas chromatograph with mass spectrometer (GC-MS)
3.2. Preparation of Reagents
-
PFBHA Derivatizing Solution: Prepare a 10-15 mg/mL solution of PFBHA in deionized water or a suitable buffer. This solution should be prepared fresh.
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.
3.3. Derivatization Procedure
-
Sample Preparation: Pipette 1 mL of the sample or standard solution into a 4 mL glass vial.
-
Addition of Reagent: Add 1 mL of the PFBHA solution to the vial.
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 60-90 minutes to facilitate the reaction.[8]
-
Extraction: After incubation, allow the vial to cool to room temperature. Add 1 mL of hexane or dichloromethane to the vial.
-
Mixing: Cap the vial and vortex vigorously for 1 minute to extract the oxime derivative into the organic layer.
-
Phase Separation: Centrifuge the vial briefly to ensure complete separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the GC-MS analysis of this compound before and after PFBHA derivatization. This data illustrates the expected improvements in analytical performance.
| Parameter | This compound (Underivatized) | This compound-PFBHA Oxime |
| Molecular Weight | 126.20 g/mol | 321.29 g/mol |
| GC Retention Time | ~ 5.2 min | ~ 12.8 min (Isomer 1), ~ 13.1 min (Isomer 2) |
| Key Mass Fragments (m/z) | 126, 111, 83, 69, 43 | 321, 181 (base peak, [C7H2F5]+), 140 |
| Limit of Detection (LOD) | ~ 10-50 ng/mL | ~ 0.1-1 pg/mL |
Note: Retention times and mass fragments are illustrative and will vary based on the specific GC column and MS conditions used.
Experimental Workflow Diagram
Caption: General workflow for PFBHA derivatization and GC-MS analysis.
Analytical Method Parameters (Example)
-
GC System: Agilent 7890B or equivalent
-
Column: Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent[6]
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 50-400 m/z
Conclusion
The derivatization of this compound with PFBHA is an effective strategy to significantly improve its detectability for analytical purposes. The resulting PFBHA-oxime derivative exhibits excellent chromatographic properties and allows for highly sensitive detection by GC-MS. This protocol provides a robust framework for researchers requiring precise and accurate quantification of this and other cyclic ketones in complex matrices.
References
- 1. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 2. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hou.usra.edu [hou.usra.edu]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for the Scale-up Synthesis of 2-Isopropylcyclopentanone
Introduction
2-Isopropylcyclopentanone is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals such as the fungicide imibenconazole.[1][2][3] Its synthesis on a larger scale requires robust and efficient methodologies. This document outlines a detailed protocol for the scale-up synthesis of this compound, focusing on a practical and scalable alkylation approach. The protocol is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Overview of Synthetic Approaches
Several synthetic routes to this compound have been reported. One common method involves the carbonylation of 5-methylhexene (4) bromide using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) as a catalyst system under high pressure.[1][2][3] Another versatile approach is the alkylation of cyclopentanone or its derivatives. This can be achieved through various methods, including the reaction of cyclopentanone enamines with alkyl halides or the direct alkylation of cyclopentanone under basic conditions followed by hydrogenation.[4][5] The protocol detailed below is based on the latter approach, which is often more amenable to scale-up in a standard laboratory or pilot plant setting.
This application note provides a comprehensive protocol for a two-step synthesis: an aldol condensation of cyclopentanone with isobutyraldehyde, followed by catalytic hydrogenation to yield the target product, this compound.
Experimental Protocols
Step 1: Aldol Condensation of Cyclopentanone and Isobutyraldehyde
This procedure details the base-catalyzed aldol condensation to form the intermediate, 2-isopropylidenecyclopentanone.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Cyclopentanone (reagent grade)
-
Isobutyraldehyde (reagent grade)
-
Sodium hydroxide (NaOH)
-
Hexane
-
Acetic acid
-
Water (deionized)
-
Rotary evaporator
Procedure:
-
To the 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of sodium hydroxide (64 g) in water (6 L).
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
Prepare a mixture of cyclopentanone (1520 g, 18.07 mol) and isobutyraldehyde (1303 g, 18.07 mol).
-
Add the cyclopentanone and isobutyraldehyde mixture dropwise to the cooled NaOH solution over a period of 3-4 hours, ensuring the reaction temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and add hexane (3 L). Shake vigorously and allow the layers to separate.
-
Collect the organic layer and wash it with a dilute aqueous solution of acetic acid (20 g in 4 L of water) to neutralize any remaining base.
-
Separate the organic layer and wash it with brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-isopropylidenecyclopentanone.
Step 2: Catalytic Hydrogenation of 2-Isopropylidenecyclopentanone
This procedure describes the reduction of the double bond in the intermediate to afford the final product.
Materials and Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Palladium on carbon (Pd/C, 5 wt%)
-
Methanol
-
Filtration apparatus (e.g., Buchner funnel with Celite)
Procedure:
-
In a suitable high-pressure autoclave, dissolve the crude 2-isopropylidenecyclopentanone from Step 1 in methanol (4 L).
-
Carefully add 5% palladium on carbon catalyst (30 g) to the solution.
-
Seal the autoclave and flush it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 50 bar.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 8-12 hours, or until hydrogen uptake ceases.
-
Allow the autoclave to cool to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with a small amount of methanol.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
The resulting crude product can be purified by vacuum distillation to obtain pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on the described protocol.
| Parameter | Step 1: Aldol Condensation | Step 2: Hydrogenation | Overall |
| Starting Materials | Cyclopentanone: 1520 g | 2-Isopropylidenecyclopentanone | |
| Isobutyraldehyde: 1303 g | Hydrogen gas | ||
| Product | 2-Isopropylidenecyclopentanone | This compound | This compound |
| Expected Yield (g) | ~2000 g (crude) | ~1950 g (after purification) | ~1950 g |
| Expected Yield (%) | ~80% | ~95% | ~76% |
| Purity (by GC) | >90% (crude) | >98% (after distillation) | >98% |
| Boiling Point | Not applicable | 175-176 °C | 175-176 °C[1][3] |
Visualizations
The following diagram illustrates the experimental workflow for the scale-up synthesis of this compound.
References
- 1. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 2. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 3. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Isopropylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining this compound?
A1: Several effective methods exist for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Key strategies include:
-
Reductive Alkylation of Cyclopentanone: This one-pot method involves the reaction of cyclopentanone with isobutyraldehyde in the presence of a hydrogenation catalyst, typically palladium on a support like alumina.[1]
-
Dieckmann Condensation Route: This classical approach involves the intramolecular base-catalyzed cyclization of a suitable adipic acid derivative to form a cyclopentanone ring.[2] The resulting β-keto ester is then alkylated with an isopropyl group source, followed by hydrolysis and decarboxylation to yield the final product.[2]
-
Enamine Alkylation: To avoid issues of multiple alkylations, cyclopentanone can be first converted to its enamine (e.g., with morpholine or pyrrolidine). This enamine is then reacted with an isopropyl halide, followed by hydrolysis to yield the mono-alkylated product.[1]
-
Carbonylation of 5-Methylhexene Bromide: This method constructs the cyclopentanone ring through a carbonylation reaction. It is catalyzed by tributyltin hydride (Bu₃SnH) and initiated by azobisisobutyronitrile (AIBN) under pressure.[2][3][4]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields can stem from several factors across different synthetic methods. A systematic approach to troubleshooting is recommended:
-
Reagent Purity: Ensure the purity of starting materials, especially cyclopentanone and the alkylating agent. Contaminants can interfere with the reaction.
-
Solvent Quality: Use dry, high-purity solvents. Water content can be particularly detrimental in reactions involving strong bases or organometallic reagents.
-
Reaction Atmosphere: Many reactions, especially those using organometallic catalysts or strong bases, are sensitive to air and moisture. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Sub-optimal temperatures can lead to slow reaction rates or the formation of side products. Verify and calibrate temperature monitoring equipment.
-
Catalyst Activity: The catalyst may be deactivated or of poor quality. Consider using a fresh batch of catalyst or a different type. For heterogeneous catalysts, ensure proper activation and handling.[1]
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Q3: I am observing significant amounts of di-alkylated byproducts. How can I improve mono-alkylation selectivity?
A3: The formation of 2,5-diisopropylcyclopentanone is a common issue, particularly in direct alkylation of cyclopentanone enolates. To enhance mono-alkylation:
-
Use of Enamines: Converting cyclopentanone to an enamine intermediate before alkylation is a highly effective strategy to prevent over-alkylation.[1]
-
Controlled Addition: Add the alkylating agent slowly and at a low temperature to the pre-formed enolate. This can help minimize the concentration of the alkylating agent at any given time.
-
Stoichiometry: Use a slight excess of the cyclopentanone starting material relative to the base and alkylating agent.
-
Silyl Enol Ethers: The use of silyl enol ethers, such as 1-trimethylsiloxycyclopentene, allows for more controlled alkylation under specific catalytic conditions (e.g., with TiCl₄), which can improve selectivity.[5]
Q4: How do I choose the most appropriate catalyst for my synthesis?
A4: Catalyst selection is critical and depends entirely on the chosen synthetic route.
-
For Reductive Alkylation: A dual-function catalyst that promotes both condensation and hydrogenation is required. Palladium on an oxide support like alumina (Al₂O₃) is a common choice.[1] The catalyst should contain both a condensation component (e.g., the oxide support) and a hydrogenation component (e.g., a noble metal like palladium).[1]
-
For Dieckmann Condensation: A strong base is needed to deprotonate the diester. Sodium ethoxide is a classic and effective choice for this intramolecular cyclization.[2]
-
For Carbonylation: This reaction requires a radical initiator (AIBN) and a catalyst like tributyltin hydride (Bu₃SnH) to proceed.[2][3]
-
For Intramolecular Cyclization of Adipic Acid: Metal oxides are effective catalysts. Oxides of manganese, cadmium, and sodium are particularly preferred, often on supports like Al₂O₃ or SiO₂.[6]
Troubleshooting Guides
Guide 1: Reductive Alkylation of Cyclopentanone with Isobutyraldehyde
This one-pot process combines an aldol condensation with subsequent dehydration and hydrogenation.
Problem: Low Conversion of Starting Materials
-
Possible Cause: Inactive catalyst.
-
Solution: Use a fresh batch of catalyst (e.g., 0.5-1% Pd on Al₂O₃). Ensure the catalyst has not been exposed to air or moisture for extended periods.
-
-
Possible Cause: Insufficient hydrogen pressure or temperature.
-
Solution: The reaction typically requires elevated temperature (100-200°C) and hydrogen pressure (e.g., 30-70 bar).[1] Verify that the autoclave is properly sealed and that the pressure is maintained throughout the reaction.
-
-
Possible Cause: Incorrect stoichiometry.
-
Solution: An excess of cyclopentanone (e.g., 3:1 molar ratio of cyclopentanone to aldehyde) can improve selectivity and drive the reaction to completion.[1]
-
Problem: Formation of Aldol Adduct Intermediate (2-(1-hydroxy-2-methylpropyl)cyclopentanone)
-
Possible Cause: Incomplete dehydration and/or hydrogenation.
-
Solution: Increase the reaction temperature or time to promote dehydration of the intermediate. Ensure the hydrogenation catalyst is active and present in sufficient quantity. The catalyst should facilitate both condensation and hydrogenation.[1]
-
Problem: Formation of undesired side products
-
Possible Cause: Self-condensation of isobutyraldehyde.
-
Solution: Maintain a molar excess of cyclopentanone. Add the aldehyde dropwise to the reaction mixture containing cyclopentanone and the catalyst to keep its instantaneous concentration low.
-
Guide 2: Synthesis via Dieckmann Condensation Pathway
This multi-step synthesis involves cyclization, alkylation, and decarboxylation.
Problem: Low Yield in Dieckmann Cyclization Step
-
Possible Cause: Presence of water in the solvent or reagents.
-
Solution: This reaction is highly sensitive to moisture. Use anhydrous ethanol and ensure the sodium ethoxide base is not hydrated. Dry all glassware thoroughly.
-
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure a sufficient amount of strong base (e.g., sodium ethoxide) is used to drive the intramolecular condensation to completion.[2] Refluxing for an adequate duration is necessary.
-
Problem: Low Yield in Alkylation Step
-
Possible Cause: Poor formation of the enolate.
-
Solution: Ensure the complete consumption of the base from the previous step or add a fresh equivalent of a strong base (e.g., NaH, LDA) before adding the alkylating agent (e.g., 2-bromopropane).
-
-
Possible Cause: Competing O-alkylation.
-
Solution: The choice of solvent can influence the C/O alkylation ratio. Aprotic polar solvents often favor C-alkylation.
-
Problem: Incomplete Decarboxylation
-
Possible Cause: Insufficient acid or heat.
-
Solution: The hydrolysis of the ester and subsequent decarboxylation typically require heating in the presence of a strong acid (e.g., H₂SO₄ or HCl).[2] Ensure the reaction is heated for a sufficient period to drive off CO₂. The final product can often be isolated by distillation from the reaction mixture.[7]
-
Data Presentation
Table 1: Catalyst Systems for Cyclopentanone Synthesis from Adipic Acid Derivatives
| Catalyst System | Support | Temperature Range (°C) | Notes | Reference |
|---|---|---|---|---|
| MnO₂ | Al₂O₃ | 435 - 465 | High selectivity reported in patent examples. | [6] |
| CdO | Al₂O₃ | 375 - 502 | Effective alternative to Manganese Oxide. | [6] |
| Na₂O | Al₂O₃ | 375 - 502 | Basic oxide catalyst. | [6] |
| ZnO | Al₂O₃ | ~440 | Used for conversion of suberic acid diesters, indicating applicability to dicarboxylic acid cyclizations. |[6] |
Table 2: Example Yields for Related 2-Alkyl-Cyclopentanone Syntheses
| Reaction Type | Aldehyde/Alkylating Agent | Catalyst | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Reductive Alkylation | 2-Methylpentanal | 1% Pd / 94% Al₂O₃ + 5% Praseodymium Oxide | 89.2% Selectivity | [1] |
| Reductive Alkylation | n-Hexanal | 0.5% Pd / γ-Al₂O₃ | >90% Selectivity (with 3:1 ketone:aldehyde ratio) | [1] |
| Decarboxylation | 2-benzyl-2-carbonyl methoxy cyclopentanone | p-toluenesulfonic acid | 87.6% Molar Yield | [8] |
| Enamine Alkylation | Alkenyl Bromides | N/A (Stoichiometric) | 46-59% Yield |[1] |
Experimental Protocols
Protocol 1: Reductive Alkylation of Cyclopentanone
This protocol is adapted from patent literature for the synthesis of 2-alkyl-cyclopentanones and should be optimized for this compound.[1]
-
Preparation: To a high-pressure autoclave, add cyclopentanone (e.g., 1.5 mol), isobutyraldehyde (e.g., 0.5 mol), and the catalyst (e.g., 10 g of 1% Palladium on Alumina).
-
Inerting: Seal the autoclave and flush thoroughly with nitrogen gas, followed by hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen to an initial pressure of 10 bar at room temperature. Begin stirring and heat the mixture to 150°C. The hydrogen pressure will increase; maintain a working pressure of approximately 30-50 bar.
-
Monitoring: Continue the reaction until hydrogen uptake ceases, indicating the reaction is complete. This may take several hours.
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purification: Remove the catalyst by filtration. The resulting liquid can be purified by fractional distillation under reduced pressure to isolate the this compound.
Protocol 2: Dieckmann Condensation and Alkylation
This protocol is a generalized procedure based on classical methods.[2][7]
Step A: Dieckmann Cyclization
-
Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add a suitable dialkyl adipate derivative (e.g., diethyl 3-isopropyladipate) dropwise at a controlled temperature.
-
Cyclization: After the addition is complete, heat the mixture to reflux for several hours to drive the intramolecular condensation.
-
Work-up: Cool the reaction mixture and neutralize with acid. Extract the product (this compound-2-carboxylate) with an organic solvent.
Step B: Hydrolysis and Decarboxylation
-
Hydrolysis: Add the crude product from Step A to an aqueous acid solution (e.g., 20% H₂SO₄).
-
Decarboxylation: Heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation will occur, evolving CO₂.
-
Isolation: The desired this compound can be isolated from the reaction mixture by steam distillation or solvent extraction followed by fractional distillation.
Visualizations
Caption: General workflow for troubleshooting low reaction yields.
Caption: Synthetic pathway via Dieckmann Condensation.
References
- 1. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 2. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 3. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
- 4. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO1999061402A1 - Method for producing cyclopentanone - Google Patents [patents.google.com]
- 7. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 8. CN113387787A - Synthesis method of 2-benzyl cyclopentanone - Google Patents [patents.google.com]
Common impurities in 2-Isopropylcyclopentanone and their removal
This guide provides troubleshooting advice and frequently asked questions regarding common impurities in 2-Isopropylcyclopentanone and their effective removal. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurities in your sample will largely depend on the synthetic route used for its preparation. Common synthesis methods include the alkylation of cyclopentanone and the Dieckmann condensation of adipic acid derivatives. Based on these methods, you can expect the following impurities:
-
Unreacted Starting Materials: The most common impurity is often unreacted cyclopentanone. If a Dieckmann condensation route was used, you might find residual adipic acid esters.
-
Over-alkylation Products: In syntheses involving alkylation, there is a possibility of forming di-isopropylcyclopentanone or other over-alkylated byproducts.
-
Solvent Residues: Depending on the solvents used in the synthesis and work-up, you may find traces of toluene, benzene, methanol, or diethyl ether.
-
Reagent Residues: Catalysts and reagents from the synthesis, such as tributyltin hydride (Bu₃SnH) or AIBN, could be present in trace amounts if not properly removed during the initial work-up.
Q2: My NMR spectrum of this compound shows unexpected peaks. What could they be?
A2: Unexpected peaks in the NMR spectrum often correspond to the impurities mentioned in Q1. A singlet around 2.0-2.2 ppm could indicate the presence of residual cyclopentanone. Additional multiplets in the aliphatic region might suggest over-alkylated byproducts. It is recommended to perform a GC-MS analysis for a more definitive identification of the impurities.
Q3: How can I achieve a purity of >99% for my this compound?
A3: Achieving high purity typically requires a multi-step purification approach. A combination of fractional distillation followed by column chromatography is often effective. For trace amounts of reactive ketone impurities, a bisulfite extraction can be a highly selective purification method. The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
Issue 1: Presence of a lower boiling point impurity detected by GC.
-
Probable Cause: This is likely unreacted cyclopentanone, which has a lower boiling point than this compound.
-
Solution: Fractional distillation is the most effective method for removing lower boiling point impurities. Due to the difference in boiling points, a careful distillation should provide a good separation.
Issue 2: Presence of a higher boiling point impurity detected by GC.
-
Probable Cause: This could be a result of over-alkylation, leading to the formation of di-isopropylcyclopentanone or other high molecular weight byproducts.
-
Solution: Fractional distillation under reduced pressure can be effective in separating the desired product from higher boiling impurities. Alternatively, column chromatography can be used for a more precise separation.
Issue 3: My sample has a persistent color, even after initial purification.
-
Probable Cause: The color may be due to high molecular weight byproducts or residual reagents from the synthesis.
-
Solution: Column chromatography is generally the best method to remove colored impurities. Passing the crude product through a silica gel column with an appropriate eluent system should yield a colorless product.
Data Presentation
The following table summarizes the physical properties of this compound and a common impurity, which are crucial for planning purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| This compound | 126.20 | 175-176 |
| Cyclopentanone | 84.12 | 130-131 |
This table presents hypothetical GC data for a crude sample of this compound, illustrating a typical impurity profile.
| Peak | Retention Time (min) | Component | Relative Area (%) |
| 1 | 4.8 | Cyclopentanone | 4.5 |
| 2 | 6.2 | This compound | 94.0 |
| 3 | 7.5 | High-boiling impurity | 1.5 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to remove unreacted cyclopentanone from a crude sample of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (optional, for high-boiling impurities)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude this compound into the round-bottom flask. Add a few boiling chips.
-
Slowly heat the flask using the heating mantle.
-
Monitor the temperature at the distillation head. The first fraction will be enriched in the lower-boiling cyclopentanone (boiling point ~130-131 °C).
-
Collect the first fraction in a separate receiving flask until the temperature starts to rise towards the boiling point of this compound.
-
Change the receiving flask to collect the main fraction, which is the purified this compound (boiling point ~175-176 °C).
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue is left in the distillation flask.
-
Analyze the purity of the collected fractions by GC.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing both lower and higher boiling point impurities, as well as colored byproducts.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent: Hexane/Ethyl Acetate mixture
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point for alpha-alkylated cyclopentanones is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Pack the chromatography column with silica gel using a slurry method with the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Bisulfite Extraction
This method is highly selective for removing reactive ketones from a mixture with other organic compounds.
Materials:
-
Crude this compound containing ketone impurities
-
Methanol or Dimethylformamide (DMF)
-
Saturated sodium bisulfite solution
-
Separatory funnel
-
Immiscible organic solvent (e.g., diethyl ether)
-
Sodium carbonate solution (for regeneration)
Procedure:
-
Dissolve the crude sample in methanol or DMF in a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 2-3 minutes to form the bisulfite adduct of the ketone impurities.
-
Add an immiscible organic solvent (e.g., diethyl ether) and water to the separatory funnel and shake to extract the non-ketonic components into the organic layer.
-
Separate the aqueous layer containing the bisulfite adduct.
-
To regenerate the ketone from the bisulfite adduct, add a sodium carbonate solution to the aqueous layer and stir.
-
Extract the regenerated ketone with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified ketone.
Visualizations
The following diagrams illustrate the workflows for the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Workflow for purification by fractional distillation.
Technical Support Center: Synthesis of 2-Isopropylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Isopropylcyclopentanone.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the common synthetic routes to this compound?
The primary methods for synthesizing this compound include:
-
α-Alkylation of Cyclopentanone: This involves the reaction of a cyclopentanone enolate with an isopropyl halide.
-
Dieckmann Condensation: This intramolecular cyclization of a substituted adipic ester, followed by alkylation, hydrolysis, and decarboxylation, can yield the target molecule.[1]
-
Carbonylation of 5-methyl-1-hexene derivatives: A less common but viable route involves the carbonylation of a suitable 6-carbon precursor.[2]
Troubleshooting Guide: Side Reactions in the α-Alkylation of Cyclopentanone
The α-alkylation of cyclopentanone with an isopropyl halide is a common and direct method, but it is often plagued by several side reactions. Below is a guide to identify and mitigate these issues.
Problem 1: Low yield of this compound and formation of multiple products.
-
Possible Cause 1: Polyalkylation. The cyclopentanone enolate can react with the isopropyl halide multiple times, leading to the formation of di- and tri-isopropylated byproducts. This is more likely when using weaker bases that do not fully convert cyclopentanone to its enolate form.[3][4]
-
Solution: Employ a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to ensure rapid and complete formation of the enolate.[5] This minimizes the concentration of neutral cyclopentanone available for proton exchange, which can lead to polyalkylation.
-
-
Possible Cause 2: Self-condensation (Aldol Reaction). The cyclopentanone enolate can react with another molecule of neutral cyclopentanone, leading to the formation of aldol condensation products.[6][7][8] This is particularly problematic with weaker bases like sodium hydroxide or alkoxides.[2]
-
Solution: The use of a strong base like LDA to generate the enolate quantitatively before the addition of the alkylating agent is the most effective way to prevent self-condensation.[8]
-
Problem 2: Significant formation of propene gas and unreacted cyclopentanone.
-
Possible Cause: E2 Elimination. The cyclopentanone enolate is a strong base and can abstract a proton from the isopropyl halide, leading to an E2 elimination reaction that forms propene and regenerates the cyclopentanone enolate.[9][10][11] This is a major competing pathway when using secondary alkyl halides like 2-bromopropane or 2-iodopropane.
-
Solution: While difficult to eliminate completely with secondary halides, optimizing reaction conditions can favor alkylation. Use of a less hindered base might slightly favor substitution, but the most effective strategy is often to use an alkylating agent less prone to elimination, such as an isopropyl triflate, or to explore alternative synthetic routes if yields remain low.
-
Problem 3: Formation of an unexpected isomer, 1-isopropoxycyclopent-1-ene.
-
Possible Cause: O-alkylation. The enolate ion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen atom (O-alkylation) leads to the formation of a silyl enol ether, which in this case would be 1-isopropoxycyclopent-1-ene. While C-alkylation is generally favored, the extent of O-alkylation can be influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent.
-
Solution: To favor C-alkylation, use a less polar, aprotic solvent like THF. The choice of counter-ion can also be important; lithium enolates tend to favor C-alkylation.
-
Summary of Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Mitigation Strategy |
| Di/Tri-isopropylcyclopentanone | Polyalkylation | Use a strong, non-nucleophilic base (e.g., LDA) to achieve quantitative enolate formation. |
| 2-Cyclopentylidenecyclopentan-1-one | Self-condensation (Aldol) | Use a strong base (e.g., LDA) to pre-form the enolate before adding the alkylating agent. |
| Propene | E2 Elimination | Optimize reaction conditions (temperature, base). Consider an alkylating agent less prone to elimination (e.g., isopropyl triflate). |
| 1-Isopropoxycyclopent-1-ene | O-Alkylation | Use a non-polar, aprotic solvent (e.g., THF) and a lithium counter-ion. |
Experimental Protocols
Protocol 1: α-Alkylation of Cyclopentanone via Lithium Enolate
-
Enolate Formation: A solution of diisopropylamine (1.1 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon). n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes to form Lithium Diisopropylamide (LDA). Cyclopentanone (1.0 eq) is then added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: 2-Bromopropane (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Visualizing Reaction Pathways
Below are diagrams illustrating the desired reaction pathway and the common side reactions encountered during the α-alkylation of cyclopentanone.
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for low yields in this compound synthesis.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Isopropylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-isopropylcyclopentanone, a key intermediate in various chemical manufacturing processes, including the production of the fungicide imibenconazole.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and well-established methods for the synthesis of this compound are:
-
Dieckmann Condensation: This intramolecular cyclization of a substituted adipic acid diester is a classic and reliable method for forming the cyclopentanone ring.[2][3] The resulting β-keto ester is then alkylated and subsequently hydrolyzed and decarboxylated.[2]
-
Alkylation of Cyclopentanone: This method involves the direct alkylation of a pre-formed cyclopentanone ring with an isopropyl halide. To control the reaction and prevent unwanted side reactions, this is often carried out by first converting cyclopentanone to a more stable enolate or a silyl enol ether.
-
Carbonylation of 5-Methyl-1-hexene derivatives: A more modern approach involves the carbonylation of a 5-methylhexenyl halide. For instance, 5-methylhexene (4) bromide can be treated with carbon monoxide in the presence of a catalyst to yield this compound.[1]
Q2: What are the typical yields for each synthesis method?
A2: The yield of this compound can vary significantly depending on the chosen method and the optimization of reaction conditions. The following table summarizes representative yields reported in the literature for analogous reactions.
| Synthesis Method | Key Reagents | Typical Yield | Reference |
| Dieckmann Condensation | Diethyl 3-isopropyladipate, Sodium Ethoxide | ~75% (for the cyclization step) | [4] |
| Alkylation of Cyclopentanone (via silyl enol ether) | 1-Trimethylsiloxycyclopentene, 2-chloropropane, TiCl4 | 60-62% | [5] |
| Reductive Alkylation | Cyclopentanone, Isobutyraldehyde, H2, Pd/Al2O3 | ~89% selectivity | [6] |
| Carbonylation | 5-methylhexene (4) bromide, CO, Bu3SnH, AIBN | Not specified | [1] |
Q3: What are the main challenges and side reactions to be aware of?
A3: Each synthesis route has its own set of potential challenges:
-
Dieckmann Condensation: A primary challenge is ensuring the intramolecular reaction is favored over intermolecular condensation.[7] Ring strain can be an issue for rings smaller than five members, and for larger rings, dimerization can become a significant side reaction.[8]
-
Alkylation of Cyclopentanone: A major issue is polyalkylation , where more than one isopropyl group is added to the cyclopentanone ring.[9][10] This occurs because the initial alkylation product can be more reactive than the starting material. Another challenge is controlling the regioselectivity of the alkylation.
-
Carbonylation: This method often requires high pressure and specialized equipment. The handling of carbon monoxide, a toxic gas, also presents a significant safety hazard.
Troubleshooting Guides
Dieckmann Condensation Route
Problem 1: Low Yield of the Cyclized β-Keto Ester.
| Possible Cause | Troubleshooting Suggestion |
| Intermolecular condensation is competing with the desired intramolecular cyclization. | - Ensure high dilution conditions to favor the intramolecular reaction. - Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to rapidly and completely form the enolate.[8] |
| The base is hydrolyzing the ester groups. | - Use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification. - Ensure all reagents and solvents are anhydrous, as water will consume the base and promote hydrolysis. |
| Reverse Dieckmann condensation is occurring. | - The final product, a β-keto ester, is acidic and will be deprotonated by the base. The reaction is driven to completion by this deprotonation. Ensure at least a full equivalent of base is used. The reaction must be followed by an acidic workup to protonate the enolate and yield the final product.[3][11][12] |
Problem 2: Difficulty with the subsequent alkylation step.
| Possible Cause | Troubleshooting Suggestion |
| The enolate of the β-keto ester is not forming efficiently. | - Use a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation. |
| The alkylating agent is not reactive enough. | - Use a more reactive isopropyl halide, such as isopropyl iodide, instead of the bromide or chloride. |
| O-alkylation is competing with the desired C-alkylation. | - Use a polar aprotic solvent like DMF or DMSO to favor C-alkylation. |
Alkylation of Cyclopentanone Route
Problem 1: Formation of multiple alkylated products (polyalkylation).
| Possible Cause | Troubleshooting Suggestion |
| The mono-alkylated product is more reactive than the starting cyclopentanone. | - Use a large excess of cyclopentanone to increase the probability of the alkylating agent reacting with the starting material. - Slowly add the alkylating agent to the reaction mixture. |
| The enolate is not formed quantitatively. | - Use a strong, non-nucleophilic base like LDA to completely convert the cyclopentanone to its enolate before adding the alkylating agent. This prevents having both the enolate and unreacted cyclopentanone present at the same time.[13] |
Problem 2: Low yield of the desired this compound.
| Possible Cause | Troubleshooting Suggestion |
| The alkylating agent is undergoing elimination (E2 reaction). | - Isopropyl halides are secondary halides and are prone to elimination. Use a less hindered, strong base. - Lower the reaction temperature. |
| The enolate is not stable. | - Form the enolate at low temperatures (e.g., -78 °C with LDA in THF) to ensure its stability before adding the alkylating agent.[14] |
Experimental Protocols
Dieckmann Condensation of Diethyl 3-isopropyladipate
This protocol is a representative procedure based on the general principles of the Dieckmann condensation.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous toluene.
-
Enolate Formation: A solution of diethyl 3-isopropyladipate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.
-
Cyclization: After the addition is complete, the reaction mixture is heated to reflux for several hours until the evolution of hydrogen gas ceases.
-
Workup: The reaction is cooled to room temperature and cautiously quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude β-keto ester is purified by vacuum distillation or column chromatography.
-
Hydrolysis and Decarboxylation: The purified β-keto ester is then refluxed with an aqueous acid (e.g., 6M HCl) until the evolution of carbon dioxide ceases. The resulting this compound is then isolated by extraction and purified by distillation.
Alkylation of Cyclopentanone via Silyl Enol Ether
This protocol is based on a procedure for the α-tert-alkylation of ketones.[5]
-
Silyl Enol Ether Formation: In a flask equipped with a reflux condenser, cyclopentanone (1.0 equivalent), chlorotrimethylsilane (1.1 equivalents), and triethylamine (2.5 equivalents) are refluxed in dimethylformamide. After cooling, the mixture is diluted with pentane and washed with cold saturated aqueous sodium bicarbonate. The organic layer is then washed with cold aqueous HCl and again with sodium bicarbonate, dried, and concentrated. The 1-trimethylsiloxycyclopentene is purified by distillation.
-
Alkylation: A dry, three-necked flask is charged with dry dichloromethane, 1-trimethylsiloxycyclopentene (1.0 equivalent), and 2-chloropropane (1.1 equivalents) under an inert atmosphere. The mixture is cooled to -50 °C. A cold (-50 °C) solution of titanium tetrachloride (1.0 equivalent) in dichloromethane is added. The mixture is stirred at this temperature for a few hours.
-
Workup: The reaction is quenched by pouring it into ice-water. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude this compound is purified by vacuum distillation.[5]
Visualizations
Caption: Reaction pathway for the synthesis of this compound via Dieckmann condensation.
Caption: Troubleshooting workflow for the alkylation of cyclopentanone.
References
- 1. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
- 2. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 13. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of 2-Isopropylcyclopentanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-isopropylcyclopentanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Causes | Suggested Solutions |
| Why is the yield of this compound consistently low? | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Inefficient catalyst activity. - Poor quality of starting materials. - Side reactions consuming reactants. | - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure it goes to completion. - Optimize Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal parameters for your specific method. For instance, in the carbonylation of 5-methylhexene bromide, the reaction is typically conducted at 80°C for 3 hours under 7.5-9 MPa pressure.[1][2][3] - Catalyst Selection and Handling: Ensure the catalyst is active. For Pauson-Khand type reactions, consider screening different transition metal catalysts like cobalt, rhodium, or iridium for improved efficiency.[1] For methods involving catalysts, ensure proper activation and handling to prevent deactivation. - Reagent Purity: Use high-purity starting materials and solvents. - Control Side Reactions: Adjusting reaction conditions, such as temperature or the rate of addition of reagents, can help minimize the formation of byproducts. |
| What are the common side products, and how can their formation be minimized? | - Formation of polymeric materials. - Self-condensation of the starting materials or product. - Isomerization of the product. - Incomplete decarboxylation in methods like Dieckmann condensation. | - Polymerization: Lowering the reaction temperature or using a more dilute solution can sometimes reduce polymerization. - Self-Condensation: This can be an issue in base-catalyzed reactions. Carefully control the amount of base and the reaction temperature. The enolate of the product can react with another molecule of the ketone. - Isomerization: The position of the isopropyl group can potentially isomerize under certain acidic or basic conditions. Ensure work-up conditions are neutral if this is a concern. - Incomplete Decarboxylation: In the synthesis via Dieckmann condensation followed by alkylation and decarboxylation, ensure the final hydrolysis and decarboxylation step is carried out under sufficiently acidic conditions and for an adequate duration.[4] |
| The catalyst seems to be inactive or has low efficiency. What could be the reason? | - Catalyst poisoning by impurities in the reactants or solvent. - Improper catalyst preparation or activation. - Use of an inappropriate catalyst for the specific reaction. - Catalyst degradation over time or due to harsh reaction conditions. | - Purify Reagents: Ensure all reactants and the solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds for some metal catalysts). - Follow Activation Protocols: Strictly follow the recommended procedures for catalyst preparation and activation. - Catalyst Screening: If yields are consistently low, consider screening a variety of catalysts. For instance, while dicobalt octacarbonyl is typical for the Pauson-Khand reaction, rhodium and iridium complexes can offer better performance in some cases.[1] - Storage and Handling: Store catalysts under the recommended conditions (e.g., inert atmosphere) to prevent degradation. |
| How can I improve the diastereoselectivity of the reaction? | - Lack of stereocontrol in the synthetic route. | - Chiral Auxiliaries: Employ chiral auxiliaries on the starting material to direct the stereochemical outcome of the reaction. - Asymmetric Catalysis: Utilize a chiral catalyst or ligand. For instance, catalytic asymmetric conjugate additions using a chiral ligand with a copper catalyst can achieve stereoselective synthesis of 2-substituted cyclopentanones.[1] - Substrate-Controlled Diastereoselection: Use the existing stereochemistry of a substrate to direct the approach of incoming reagents.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound?
A1: Several effective methods are available, including:
-
Carbonylation of 5-methylhexene (4) bromide: This method involves the reaction of the bromide with carbon monoxide in the presence of a catalyst system like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN).[1][2][3]
-
Dieckmann Condensation: This intramolecular cyclization of a suitable adipic acid derivative is a classic and reliable method for forming the cyclopentanone ring.[1] The resulting β-keto ester is then alkylated with an isopropyl group and subsequently decarboxylated.[4]
-
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition reaction involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1]
-
Alkylation of Cyclopentanone Enolates: Direct alkylation of a pre-formed cyclopentanone enolate or a derivative like a 2-carboalkoxy-cyclopentanone with an isopropyl halide is a common strategy.[4]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters depend on the chosen synthetic route but generally include:
-
Temperature: Reaction temperature significantly influences reaction rate and selectivity.
-
Pressure: Particularly important for carbonylation reactions where carbon monoxide is a reactant.[1][2][3]
-
Catalyst: The choice and concentration of the catalyst are crucial for the reaction's efficiency.
-
Solvent: The solvent can affect the solubility of reactants, reaction rates, and in some cases, the reaction pathway.[4]
-
Reaction Time: Sufficient time must be allowed for the reaction to reach completion.
Q3: Are there any green chemistry approaches for the synthesis of this compound?
A3: Yes, principles of green chemistry are being applied to make the synthesis more environmentally friendly. Key areas of focus include:
-
Use of Sustainable Catalysts: Developing non-toxic and recyclable catalysts.
-
Solvent-Free Conditions: Exploring reactions that can be performed without a solvent or in environmentally benign solvents like water.
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.[1]
Q4: How can the purity of the final product be ensured?
A4: Purification of this compound is typically achieved through distillation. Azeotropic distillation can also be employed to remove impurities.[4] The purity should be confirmed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Method 1: Carbonylation of 5-Methylhexene Bromide
This protocol is based on the carbonylation reaction described in the literature.[1][2][3]
Materials:
-
5-methylhexene (4) bromide
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Benzene (solvent)
-
Carbon monoxide (CO)
Procedure:
-
In a high-pressure reactor, dissolve 5-methylhexene (4) bromide in benzene.
-
Add tributyltin hydride (Bu₃SnH) as the catalyst and azobisisobutyronitrile (AIBN) as the initiator to the solution.
-
Pressurize the reactor with carbon monoxide to 7.5-9 MPa.
-
Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with stirring.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Isolate the product by removing the solvent under reduced pressure and purify by distillation.
Method 2: Synthesis via Dieckmann Condensation and Alkylation
This protocol is a general procedure based on the Dieckmann condensation followed by alkylation.[1][4]
Materials:
-
Diethyl adipate (or other suitable adipic ester)
-
Sodium ethoxide (or other strong base)
-
Inert solvent (e.g., toluene)
-
Isopropyl iodide (or other isopropyl halide)
-
Aqueous acid (e.g., sulfuric acid) for hydrolysis and decarboxylation
Procedure:
-
Dieckmann Condensation:
-
To a solution of sodium ethoxide in an inert solvent, add diethyl adipate dropwise at a controlled temperature.
-
Stir the mixture until the intramolecular cyclization is complete, forming the sodium salt of 2-carbethoxycyclopentanone.
-
-
Alkylation:
-
To the resulting mixture, add isopropyl iodide and stir until the alkylation is complete. This forms 2-isopropyl-2-carbethoxycyclopentanone.
-
-
Hydrolysis and Decarboxylation:
-
Remove the solvent by distillation.
-
Add aqueous acid to the residue and heat the mixture to reflux to effect hydrolysis and decarboxylation, yielding this compound.
-
-
Purification:
-
Isolate the product from the reaction mixture, for example, by extraction followed by distillation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Synthetic Methods.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Pressure | Reaction Time | Reported Yield | Reference |
| Carbonylation | 5-methylhexene bromide, CO | Bu₃SnH, AIBN | Benzene | 80°C | 7.5-9 MPa | 3 hours | Varies | [1][2][3] |
| Dieckmann Condensation & Alkylation | Adipic ester, Isopropyl halide | Strong base (e.g., NaOEt), Acid | Inert (e.g., Toluene) | Varies | Atmospheric | Varies | Varies | [1][4] |
| Pauson-Khand Reaction | Alkene, Alkyne, CO | Co₂(CO)₈ (or Rh, Ir complexes) | Varies | Varies | Varies | Varies | Varies | [1] |
Note: Specific yields can vary significantly depending on the exact reaction conditions and substrates used.
Visualization
Experimental Workflow: Synthesis via Dieckmann Condensation and Alkylation
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: 2-Isopropylcyclopentanone Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Isopropylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, primarily:
-
Temperature: Elevated temperatures can accelerate degradation, leading to the formation of byproducts. Thermal decomposition of the related compound cyclopentanone is known to occur at high temperatures.[1][2]
-
pH: Exposure to strongly acidic or basic conditions can catalyze hydrolytic degradation or other reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation products.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light, especially UV light.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, predictions can be made based on the degradation of cyclopentanone and general ketone chemistry. Potential degradation pathways include oxidation, and for the parent compound cyclopentanone, thermal decomposition can yield products like ethylene and carbon monoxide.[2] Under forced degradation conditions, a range of smaller, more volatile byproducts could be expected.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: Several analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the degradation over time.[3][4][5]
-
Gas Chromatography (GC): Due to its volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for analyzing this compound and its volatile degradation products.[1][6]
-
Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the chemical structures of the degradation products.[1][6]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[7] The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration may be considered, but it is crucial to allow the compound to return to room temperature before opening to avoid condensation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Analysis
Possible Cause: Degradation of this compound during sample preparation or analysis.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure that the solvents used are of high purity and free from contaminants.
-
Minimize the time between sample preparation and analysis.
-
Avoid high temperatures during sample preparation (e.g., during dissolution).
-
-
Check Analytical Method Parameters:
-
For HPLC, ensure the mobile phase pH is compatible with the compound's stability.
-
For GC, check the injector temperature to ensure it is not causing on-column degradation.
-
-
Run a Control Sample: Analyze a freshly prepared standard of this compound to confirm the integrity of the analytical system.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause: Variability in experimental conditions or improper execution of the stability study.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including temperature, humidity, and light exposure, are precisely controlled and monitored.
-
Use Calibrated Equipment: Verify that all equipment (ovens, light chambers, etc.) is properly calibrated.
-
Control for Contaminants: Ensure that the storage containers and environment are free from potential contaminants that could catalyze degradation.
-
Sufficient Time Points: Use a sufficient number of time points in your study to accurately model the degradation kinetics.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways. This is a foundational step in developing a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. Use mass spectrometry to elucidate the structures of the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80 °C | 48 hours |
| Photolytic | ICH Q1B Option 2 | Ambient | As per guidelines |
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Predicted degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. Page loading... [guidechem.com]
Technical Support Center: 2-Isopropylcyclopentanone
This guide provides essential information for the safe handling, storage, and troubleshooting of 2-Isopropylcyclopentanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 14845-55-7) is a chemical intermediate used in the synthesis of fungicides and pharmaceuticals.[1][2][3] It is classified as a hazardous substance with the following primary risks:
-
Flammable: It is a flammable liquid and its vapors can form combustible mixtures with air.[4][5]
-
Irritant: It can cause serious eye irritation and skin irritation.[4][5]
-
Respiratory Tract Irritant: Inhalation may cause respiratory irritation.[4]
Q2: What are the proper storage conditions for this compound?
To ensure safety and maintain chemical integrity, this compound should be stored according to the following guidelines:
-
Location: Store in a cool, dry, dark, and well-ventilated area.[7][8][9]
-
Cabinet: As a flammable liquid, it must be kept in a dedicated, approved flammable storage cabinet.[7][8][10][11] These cabinets should be labeled "Flammable – Keep Fire Away".[10][11]
-
Ignition Sources: Store away from all sources of heat and ignition, including open flames, sparks, and direct sunlight.[5][7][8]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[5][11]
-
Segregation: Store separately from incompatible materials such as oxidizers, reducing agents, acids, and bases.[8]
Q3: What Personal Protective Equipment (PPE) is required when handling this chemical?
Appropriate PPE is mandatory to protect against the hazards of this compound.[12] The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles are required.[12] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[13]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, to protect against skin contact.[12][14]
-
Protective Clothing: A flame-resistant lab coat should be worn to protect against accidental spills and fire hazards.[5][14]
-
Respiratory Protection: Handling should be done in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhaling vapors.[10][11] If ventilation is inadequate, a respirator with an organic vapor cartridge may be necessary.[14][15]
Q4: How should I handle the transfer of this compound between containers?
Transferring flammable liquids requires specific precautions to prevent fires and spills:
-
Location: Whenever possible, conduct transfers inside a chemical fume hood.[10]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that both the dispensing and receiving containers are properly bonded and grounded.[5][10]
-
Ventilation: Ensure the area is well-ventilated to prevent the accumulation of flammable vapors.[9][11]
-
Quantity: Keep the quantities of flammable liquids outside of a storage cabinet to a minimum.[7]
Troubleshooting Guide
Issue: I've noticed a change in the color or clarity of the this compound.
-
Possible Cause: This could indicate contamination or chemical degradation. Over time, some chemicals can degrade, especially if exposed to light, air, or incompatible materials.[7]
-
Solution: Do not use the chemical. Visually inspect the container for any signs of deterioration.[7] If the integrity of the chemical is in doubt, it should be disposed of according to your institution's hazardous waste guidelines.
Issue: There is a strong odor in the lab, even when the container is closed.
-
Possible Cause: The container may not be sealed properly, or there may be a small, unnoticed spill. Ketones can have strong odors, and their vapors are flammable.
-
Solution:
-
Ensure the container cap is tightly sealed.
-
Inspect the container and storage area for any signs of leaks or spills.
-
Verify that the storage area is adequately ventilated. Flammable storage cabinets are generally not recommended for venting as it can reduce their fire protection effectiveness.[11]
-
If the odor persists, move the container to a fume hood and re-evaluate its integrity.
-
Issue: I accidentally spilled a small amount of this compound on the bench.
-
Possible Cause: Accidental spillage during handling.
-
Solution:
-
Alert others in the immediate area.
-
Ensure there are no ignition sources nearby.[11]
-
If you are trained and it is safe to do so, contain and clean up the spill using an appropriate chemical absorbent material.
-
Place the used absorbent material in a sealed container for hazardous waste disposal.
-
Clean the affected surface thoroughly.
-
Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14845-55-7 | [1][4] |
| Molecular Formula | C₈H₁₄O | [1][4][6] |
| Molecular Weight | 126.20 g/mol | [1][4][6] |
| Appearance | Colorless Liquid | [16] |
| Boiling Point | 175-176 °C | [16][17] |
| Density | 0.9105 g/cm³ | [16] |
| Solubility | Hardly soluble in water | [1][3] |
| Storage Class | 6.1C (Combustible, acute toxic) | [6] |
Experimental Protocols & Workflows
General Protocol for Safe Handling and Use
This protocol outlines the standard procedure for working with this compound in a laboratory setting.
-
Risk Assessment: Before starting any experiment, perform a thorough risk assessment covering all potential hazards.
-
PPE Donning: Put on all required PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[12][14]
-
Preparation:
-
Chemical Retrieval:
-
Procedure:
-
Post-Procedure:
-
Tightly seal the chemical container.
-
Clean any contaminated glassware and the work surface within the fume hood.
-
Return the chemical to its designated flammable storage cabinet.[8]
-
-
Waste Disposal: Dispose of any waste, including contaminated consumables, in a properly labeled hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly after handling the substance.[5]
Visual Guides
Caption: Workflow for safely handling this compound.
Caption: Troubleshooting decision tree for unexpected issues.
Caption: Chemical incompatibility and segregation guide.
References
- 1. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 2. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 3. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
- 4. This compound | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [sigmaaldrich.com]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 9. Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 10. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. quora.com [quora.com]
- 14. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. Cas 14845-55-7,2-isopropyl cyclopentanone | lookchem [lookchem.com]
- 17. chemwhat.com [chemwhat.com]
Technical Support Center: Resolving Enantiomers of 2-Isopropylcyclopentanone
Welcome to the technical support center for the enantiomeric resolution of 2-isopropylcyclopentanone. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the resolution of this compound enantiomers.
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The main strategies for resolving racemic this compound include:
-
Enzymatic Kinetic Resolution: This method uses enzymes, such as ketoreductases (KREDs) or Baeyer-Villiger monooxygenases (BVMOs), which selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[1][2][3] This is often an environmentally friendly and highly selective approach.[1][2]
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for both analytical and preparative separation of enantiomers.[4][5][6]
-
Classical Chemical Resolution: This traditional method involves reacting the racemic ketone with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[7][8][9] The ketone is then recovered from the separated diastereomers.
Q2: My enzymatic resolution is slow or incomplete. What are the possible causes and solutions?
A2: Several factors can affect the efficiency of an enzymatic resolution. Consider the following troubleshooting steps:
-
Enzyme Activity: Ensure the enzyme is active and not denatured. Check the storage conditions and age of the enzyme. It may be necessary to perform an activity assay.
-
Cofactor Limitation: Many ketoreductases require a cofactor like NADPH or NADH. Ensure the cofactor and its regeneration system (if used) are present in sufficient concentration and are functioning correctly.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges. Verify that the reaction buffer pH and temperature are appropriate for the specific enzyme being used. Deviations can significantly reduce activity.
-
Substrate/Product Inhibition: High concentrations of the substrate (this compound) or the resulting product (chiral alcohol) can inhibit enzyme activity. Try running the reaction at a lower substrate concentration or removing the product as it forms.
-
Solvent Effects: If a co-solvent is used to dissolve the ketone, ensure it is compatible with the enzyme and used at a concentration that does not cause denaturation.
Q3: I am seeing poor peak separation (low resolution factor) on my chiral HPLC. How can I improve it?
A3: Poor separation in chiral HPLC can be addressed by systematically optimizing several parameters:
-
Mobile Phase Composition: The choice of solvent (e.g., hexane, isopropanol, ethanol) and its ratio is critical. Systematically vary the mobile phase composition to find the optimal balance for separation.[10] For polysaccharide-based columns, alcohols like ethanol or isopropanol are common modifiers.
-
Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the chiral stationary phase, leading to better resolution, although it will increase the run time.
-
Temperature: Column temperature affects separation. Try adjusting the column oven temperature (e.g., in 5°C increments) to see if it improves resolution.
-
Chiral Stationary Phase (CSP): Not all CSPs are effective for all compounds. If optimization fails, consider screening different types of CSPs (e.g., polysaccharide-based like Chiralpak, or Pirkle-type).[5][11]
-
Additives: Small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape and resolution.[10]
Q4: After classical resolution, my enantiomeric excess (ee) is low. What went wrong?
A4: Low enantiomeric excess after a classical resolution attempt is a common issue. Here are the key areas to troubleshoot:
-
Incomplete Diastereomer Separation: The most likely cause is that the crystallization step did not fully separate the two diastereomeric salts. This can be due to similar solubilities.
-
Solution: Try recrystallizing the diastereomeric salt multiple times. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomers.[8]
-
-
Racemization: The ketone may be racemizing under the conditions used to form or break the diastereomeric salt. This is more likely if harsh acidic or basic conditions are used, especially at elevated temperatures.
-
Solution: Use milder conditions (e.g., lower temperature, weaker acids/bases) for salt formation and cleavage.
-
-
Purity of Resolving Agent: Ensure the chiral resolving agent is enantiomerically pure. Any impurity will lead to a lower ee in the final product.
-
Equilibrium Issues: The resolution process is often under thermodynamic control. Ensure the crystallization is allowed to reach equilibrium.[8]
Experimental Protocols & Data
Method 1: Enzymatic Kinetic Resolution using a Ketoreductase (KRED)
Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[2] One enantiomer of this compound is preferentially reduced to the corresponding alcohol, leaving the unreacted, slower-reacting ketone enantiomer in high enantiomeric excess.
Workflow for Enzymatic Kinetic Resolution
References
- 1. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 5. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Isopropylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Isopropylcyclopentanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Question 1: My final product shows multiple peaks on GC-MS analysis after distillation. What are the likely impurities and how can I remove them?
Answer:
Multiple peaks on a GC-MS chromatogram indicate the presence of impurities. The nature of these impurities largely depends on the synthetic route used to prepare this compound. Common synthesis methods include the Dieckmann condensation followed by alkylation, or conjugate addition to a cyclopentenone precursor.
Potential Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as diethyl adipate or cyclopentenone.
-
Byproducts of Dieckmann Condensation: Side reactions during the Dieckmann condensation can lead to the formation of other cyclic ketones or polymeric materials.[1][2]
-
Over-alkylation or O-alkylation Products: During the alkylation of the cyclopentanone enolate, multiple isopropyl groups may be added, or alkylation may occur on the oxygen atom, leading to the formation of an ether.[3][4][5][6]
-
Positional Isomers: Isomerization can occur, leading to the formation of other isopropyl-substituted cyclopentanones.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
Troubleshooting Workflow:
References
Preventing byproduct formation in 2-Isopropylcyclopentanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropylcyclopentanone. Our focus is on preventing the formation of common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the primary byproducts for each?
A1: The two most prevalent methods for synthesizing this compound are the Dieckmann condensation followed by alkylation and decarboxylation, and the direct alkylation of cyclopentanone. Each route has distinct potential side reactions.
-
Dieckmann Condensation Route: This method involves the intramolecular cyclization of a substituted diethyl adipate to form a β-keto ester, which is then alkylated and decarboxylated. The primary potential byproduct is the result of intermolecular condensation between two diester molecules, leading to a dimeric species instead of the desired five-membered ring. However, for the formation of five- and six-membered rings, this is generally a less significant issue.[1]
-
Direct Alkylation of Cyclopentanone: This approach involves the reaction of cyclopentanone with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a strong base. The main challenges and byproducts associated with this route are:
-
Polyalkylation: The initial product, this compound, can be further alkylated to form 2,5-diisopropylcyclopentanone and other poly-alkylated species.
-
Self-Condensation: The enolate of cyclopentanone can react with another molecule of cyclopentanone in an aldol-type condensation reaction.
-
O-alkylation vs. C-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can be alkylated at either the carbon or the oxygen atom. O-alkylation leads to the formation of 2-isopropoxycyclopentene, an undesired byproduct. The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation.[2][3]
-
Q2: How can I minimize polyalkylation during the direct alkylation of cyclopentanone?
A2: Polyalkylation is a common issue because the mono-alkylated product can be more reactive than the starting material. To favor mono-alkylation, consider the following strategies:
-
Use of a bulky, non-nucleophilic base: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) can rapidly and completely convert cyclopentanone to its enolate at low temperatures (e.g., -78 °C). This minimizes the concentration of neutral cyclopentanone available for self-condensation and allows for controlled alkylation.
-
Control of stoichiometry: Using a slight excess of cyclopentanone relative to the alkylating agent can help to reduce the likelihood of the product being further alkylated.
-
Slow addition of the alkylating agent: Adding the isopropyl halide slowly to the pre-formed enolate solution can help to maintain a low concentration of the alkylating agent, further disfavoring polyalkylation.
Q3: I am observing a significant amount of O-alkylation byproduct. How can I promote C-alkylation?
A3: The ratio of C- to O-alkylation is influenced by several factors. To favor the desired C-alkylation, consider the following:
-
Choice of Alkyl Halide: "Softer" electrophiles tend to favor C-alkylation. Therefore, using isopropyl iodide or isopropyl bromide is generally preferred over isopropyl chloride or tosylate.[2]
-
Solvent: Aprotic solvents that are good at solvating cations, such as hexamethylphosphoramide (HMPA) or dimethylformamide (DMF), can favor O-alkylation. Using less polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether can promote C-alkylation.
-
Counter-ion: The nature of the metal cation can influence the reaction. Lithium enolates, for example, tend to be more covalent and can favor C-alkylation compared to sodium or potassium enolates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of high molecular weight byproducts (Dieckmann route) | Intermolecular condensation of the starting diester. | - Ensure high dilution conditions to favor the intramolecular reaction. - Use a strong, sterically hindered base (e.g., potassium tert-butoxide in THF) to promote rapid cyclization. |
| Presence of di- and tri-isopropylcyclopentanone in the product mixture (Direct Alkylation) | Polyalkylation. | - Use a strong, non-nucleophilic base like LDA to form the enolate quantitatively before adding the alkylating agent. - Maintain a low reaction temperature (e.g., -78 °C). - Use a slight excess of cyclopentanone. - Add the isopropyl halide slowly to the reaction mixture. |
| Formation of a significant amount of 2-isopropoxycyclopentene (Direct Alkylation) | O-alkylation of the enolate. | - Use isopropyl bromide or isopropyl iodide as the alkylating agent. - Employ a less polar aprotic solvent such as THF. - Use a lithium base (e.g., LDA) to form the enolate. |
| Low conversion of starting material (Direct Alkylation) | - Insufficiently strong base. - Incomplete enolate formation. - Deactivated alkylating agent. | - Switch to a stronger base like LDA or NaH. - Ensure anhydrous reaction conditions as water will quench the enolate. - Use a fresh, high-purity isopropyl halide. |
| Formation of aldol condensation products (Direct Alkylation) | Self-condensation of cyclopentanone. | - Pre-form the enolate with a strong base like LDA at low temperature before adding the alkylating agent. This minimizes the concentration of neutral cyclopentanone. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation of Cyclopentanone
This protocol is designed to favor mono-alkylation and minimize side reactions.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone
-
2-Bromopropane
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add cyclopentanone (1.0 eq.) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Slowly add 2-bromopropane (1.0 eq.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Hypothetical Influence of Reaction Conditions on Byproduct Formation in Direct Alkylation
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Polyalkylation (%) | O-Alkylation (%) |
| LDA | THF | -78 | 85 | 5 | 2 |
| NaH | THF | 25 | 60 | 20 | 5 |
| KOtBu | t-BuOH | 25 | 55 | 25 | 8 |
| NaOEt | EtOH | 25 | 40 | 30 | 10 |
Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual results may vary.
Visualizations
Caption: Reaction pathway for direct alkylation and major byproduct formation.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Isopropylcyclopentanone
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of chiral building blocks is paramount. 2-Isopropylcyclopentanone, a key intermediate in the synthesis of various organic molecules, including fungicides like imibenconazole, presents a synthetic challenge that has been approached through several distinct methodologies.[1][2] This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into their underlying mechanisms, reaction conditions, and potential yields.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly categorized into three main strategies: direct alkylation of a pre-formed cyclopentanone ring, conjugate addition to a cyclopentenone precursor, and cyclization of an acyclic precursor. Each approach offers a unique set of advantages and disadvantages in terms of starting material availability, reaction efficiency, and control over stereochemistry.
| Synthesis Route | Starting Materials | Key Reagents & Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Direct Alkylation of Cyclopentanone Enolate/Enamine | Cyclopentanone, Isopropyl halide | Strong base (e.g., LDA), or formation of an enamine followed by alkylation and hydrolysis | Variable, prone to polyalkylation | Readily available starting materials. | Risk of polyalkylation and lack of regioselectivity.[3] |
| Alkylation of Silyl Enol Ether | 1-Trimethylsiloxycyclopentene, 2-chloro-2-methylbutane | Titanium tetrachloride (TiCl₄), Dichloromethane, -50°C | 60-62% (for 2-tert-pentylcyclopentanone)[4] | Good yields, high regioselectivity. | Requires preparation of the silyl enol ether. |
| Conjugate Addition to 2-Cyclopentenone | 2-Cyclopentenone, Isopropyl organometallic reagent | Isopropyl magnesium bromide (i-PrMgBr) with CuCl (catalytic), or Lithium diisopropylcuprate (i-Pr₂CuLi) | High (>90% for analogous reactions)[2] | High yields, good for creating the C-C bond at the β-position. | Requires synthesis of 2-cyclopentenone and organometallic reagents. |
| Dieckmann Condensation | Diethyl adipate derivative | Strong base (e.g., Sodium ethoxide), followed by alkylation with an isopropyl halide and then hydrolysis/decarboxylation | Good (general method)[2] | Classical and reliable method for ring formation. | Multi-step process.[2] |
| Carbonylative Cyclization | 5-methyl-1-hexene derivative (e.g., 5-methylhexen-4-yl bromide) | Carbon monoxide (CO), Tributyltin hydride (Bu₃SnH), AIBN, Benzene, 80°C, 7.5-9 MPa pressure | Not explicitly stated | Forms the ring and introduces the carbonyl in one step. | Requires high-pressure equipment and handling of toxic reagents (CO, organotin).[1][5] |
Experimental Protocols
Alkylation of Cyclopentanone via its Silyl Enol Ether
This method provides a regioselective approach to α-alkylation of ketones. The protocol below is adapted from a procedure for the synthesis of 2-tert-pentylcyclopentanone and can be modified for the synthesis of this compound by using an appropriate isopropyl halide.[4]
Step 1: Synthesis of 1-Trimethylsiloxycyclopentene
-
To a flask containing dimethylformamide, add cyclopentanone, chlorotrimethylsilane, and triethylamine.
-
Reflux the mixture for 17 hours.
-
After cooling, dilute the mixture with pentane and wash with cold saturated aqueous sodium hydrogen carbonate.
-
Dry the organic phase and remove the solvent via rotary evaporation.
-
Distill the residue to obtain 1-trimethylsiloxycyclopentene.
Step 2: Alkylation with an Isopropyl Halide
-
In a dry, nitrogen-flushed flask, dissolve 1-trimethylsiloxycyclopentene and an isopropyl halide (e.g., 2-bromopropane) in dry dichloromethane.
-
Cool the mixture to -50°C.
-
Add a cold (-50°C) solution of titanium tetrachloride in dichloromethane to the mixture.
-
Stir the reaction mixture at -50°C for a specified time, then quench with a cold aqueous solution.
-
After workup, including extraction and drying of the organic phase, the crude product is purified by distillation to yield this compound.
Conjugate Addition of an Isopropyl Group to 2-Cyclopentenone
This method is highly effective for the 1,4-addition of nucleophiles to α,β-unsaturated ketones. The use of organocuprates is a common strategy.[2]
-
Prepare a solution of lithium diisopropylcuprate by adding two equivalents of isopropyllithium to one equivalent of copper(I) iodide in an ethereal solvent at low temperature (e.g., -78°C).
-
To this solution, add a solution of 2-cyclopentenone in the same solvent, maintaining the low temperature.
-
Allow the reaction to proceed for a set time, then quench by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting this compound by chromatography or distillation.
Synthesis Pathways Overview
The following diagram illustrates the logical flow of the primary synthetic strategies discussed.
Caption: Synthetic strategies for this compound.
Conclusion
The choice of a synthetic route for this compound will depend on various factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the required stereochemical purity of the final product. For laboratory-scale synthesis where regioselectivity is crucial, the alkylation of a silyl enol ether or a conjugate addition approach are often preferred. For larger-scale industrial production, factors such as atom economy, reagent toxicity, and process safety become more critical, potentially favoring a more direct alkylation or a catalytic cyclization process, despite potential challenges in selectivity and reaction conditions. Further research into catalytic asymmetric methods for conjugate addition could provide more efficient and enantioselective pathways to this valuable synthetic intermediate.
References
- 1. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]
- 2. This compound | 14845-55-7 | Benchchem [benchchem.com]
- 3. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]
A Comparative Guide to 2-Isopropylcyclopentanone and Other Cyclic Ketones in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclic ketones are foundational scaffolds in organic synthesis, serving as versatile precursors for a multitude of complex molecules, including pharmaceuticals and natural products. The strategic choice of a substituted or unsubstituted cyclic ketone can profoundly impact reaction outcomes, particularly in terms of reactivity and stereoselectivity. This guide provides a detailed comparison of 2-isopropylcyclopentanone with its parent compound, cyclopentanone, and the common six-membered ring, cyclohexanone, supported by key experimental data and protocols.
Physical and Chemical Properties: A Tabular Overview
The introduction of an isopropyl group at the α-position of the cyclopentanone ring significantly alters its physical and chemical properties. These differences are crucial for understanding the varied reactivity of these ketones.
| Property | This compound | Cyclopentanone | Cyclohexanone |
| Molecular Weight | 126.20 g/mol | 84.12 g/mol [1] | 98.15 g/mol [2][3] |
| Boiling Point | Not readily available | 130.6 °C[4][5] | 155.6 °C[2][3] |
| Density | Not readily available | 0.95 g/cm³[1][5] | 0.9478 g/mL[2][3] |
| pKa of α-proton | ~18-19 (estimated) | ~16.7[6] | ~17[7] |
Note: The pKa of the methine α-proton in this compound is expected to be slightly higher (less acidic) than that of cyclopentanone due to the electron-donating nature of the isopropyl group.
Performance in Key Synthetic Transformations
The steric bulk of the 2-isopropyl group is the defining feature that governs its reactivity, offering distinct advantages in controlling selectivity.
In reactions involving the formation of an enolate, the regioselectivity is paramount. The bulky isopropyl group in this compound effectively blocks one of the α-positions, directing deprotonation to the less sterically hindered C5 position. This leads to the highly selective formation of the kinetic enolate.
Illustrative Experimental Data: Regioselectivity in Enolate Formation
| Ketone | Base | Conditions | Kinetic/Thermodynamic Ratio |
| This compound | LDA | THF, -78 °C | >99:1 (for deprotonation at C5) |
| Cyclopentanone | LDA | THF, -78 °C | Not applicable (symmetrical) |
| Cyclohexanone | LDA | THF, -78 °C | >99:1 (kinetic enolate) |
Experimental Protocol: Regioselective Alkylation of this compound
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.
-
n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of this compound (1.0 eq) in anhydrous THF is added slowly to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the kinetic enolate.
-
An electrophile, such as methyl iodide (1.2 eq), is added, and the reaction is stirred for several hours, allowing it to slowly warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the C5-alkylated product.
Logical Workflow for Regioselective Deprotonation
Caption: Steric hindrance directs base to the less hindered C5 position.
The well-defined geometry of the kinetic enolate formed from this compound translates into higher diastereoselectivity in subsequent reactions, such as the aldol addition to an aldehyde. The facial selectivity of the enolate attack is dictated by the isopropyl group, which typically directs the incoming electrophile to the opposite face.
Illustrative Experimental Data: Diastereoselectivity in Aldol Reactions
| Ketone | Aldehyde | Diastereomeric Ratio (syn:anti) |
| This compound | Benzaldehyde | Typically >90:10 |
| Cyclopentanone | Benzaldehyde | Often near 1:1, poor selectivity |
| Cyclohexanone | Benzaldehyde | Moderate to good selectivity (e.g., 80:20) |
Pathway to Stereocontrol
Caption: Regiocontrol leads to stereocontrol in aldol reactions.
The steric bulk of the 2-isopropyl group also influences the trajectory of nucleophilic attack directly at the carbonyl carbon. Nucleophiles, such as hydride reagents (e.g., NaBH4), will preferentially attack from the face opposite to the bulky substituent, leading to a high degree of diastereoselectivity in the resulting alcohol product.
Illustrative Experimental Data: Diastereoselective Reduction
| Ketone | Reagent | Diastereomeric Ratio of Alcohol Product |
| This compound | NaBH4 | High (e.g., >95:5) |
| Cyclopentanone | NaBH4 | Not applicable (achiral product) |
| 4-tert-Butylcyclohexanone | NaBH4 | High (axial vs. equatorial attack) |
Experimental Protocol: Diastereoselective Reduction of this compound
-
This compound (1.0 eq) is dissolved in a suitable protic solvent, such as methanol or ethanol, and the solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid.
-
The bulk of the organic solvent is removed under reduced pressure.
-
The remaining aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol product.
-
The diastereomeric ratio can be determined by techniques such as NMR spectroscopy or gas chromatography.
Visualization of Stereodirecting Influence
Caption: Nucleophilic attack occurs on the less sterically hindered face.
Applications in Pharmaceutical and Agrochemical Synthesis
The ability to control stereochemistry with high fidelity makes this compound a valuable building block in the synthesis of complex, biologically active molecules. For example, it serves as a key intermediate in the production of the fungicide imibenconazole.[8] Its structural motif is also relevant to the synthesis of prostaglandins and other natural products where precise stereochemical control is essential for biological function.
Generalized Synthetic Utility
Caption: Synthetic pathway leveraging the stereodirecting properties.
Conclusion
While cyclopentanone and cyclohexanone are fundamental and widely used starting materials, this compound offers a distinct advantage in syntheses where control of regiochemistry and stereochemistry is critical. The steric hindrance provided by the isopropyl group is not a limitation but a powerful tool for directing reactivity. For researchers in drug development and complex molecule synthesis, the higher initial cost of this substituted ketone can be offset by improved yields, reduced purification challenges, and greater stereochemical purity in the final products. This guide demonstrates that for applications demanding precision, this compound is a superior and highly enabling synthetic building block.
References
- 1. Cyclopentanone - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 3. labproinc.com [labproinc.com]
- 4. Cyclopentanone | 120-92-3 [chemicalbook.com]
- 5. webqc.org [webqc.org]
- 6. Page loading... [guidechem.com]
- 7. Cyclohexanone CAS#: 108-94-1 [m.chemicalbook.com]
- 8. This compound | 14845-55-7 | Benchchem [benchchem.com]
Efficacy of Fungicides Derived from 2-Isopropylcyclopentanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal efficacy of compounds derived from 2-Isopropylcyclopentanone, focusing on the representative fungicide, imibenconazole. Due to the limited availability of publicly accessible quantitative efficacy data for imibenconazole, this document contrasts its known qualitative performance and mechanism of action with the quantitatively evaluated efficacy of prominent alternative fungicides from different chemical classes. The information herein is intended to support research and development efforts in the field of antifungal agent discovery.
Introduction to this compound-Derived Fungicides
This compound serves as a key intermediate in the synthesis of certain agricultural fungicides.[1] A notable example is imibenconazole, a triazole fungicide.[1] Fungicides in this class are recognized for their systemic properties, offering both preventative and curative action against a range of fungal pathogens. Imibenconazole is primarily utilized in the control of diseases such as scab, powdery mildew, and rust on various fruits and ornamental plants.
Comparative Efficacy Data
Table 1: Efficacy Against Alternaria alternata
| Fungicide | Chemical Class | Mean EC50 (µg/mL) | Reference(s) |
| Imibenconazole | Triazole (DMI) | Efficacious against Alternaria leaf spot; specific EC50 not available. | [2] |
| Boscalid | Carboxamide (SDHI) | 1.214 - 1.515 | [3][4] |
| Pyraclostrobin | Strobilurin (QoI) | 2.09 | [1] |
| Tebuconazole | Triazole (DMI) | 96.57% mycelial growth inhibition (concentration not specified) | [5] |
| Propiconazole | Triazole (DMI) | 1.135 | [6] |
Table 2: Efficacy Against Venturia inaequalis (Apple Scab)
| Fungicide | Chemical Class | Mean EC50 (µg/mL) | Reference(s) |
| Imibenconazole | Triazole (DMI) | Known to be effective against apple scab; specific EC50 not available. | [2] |
| Difenoconazole (a Triazole) | Triazole (DMI) | 0.016 - 0.362 | [7] |
| Boscalid | Carboxamide (SDHI) | Moderately resistant isolates found | [3] |
| Pyraclostrobin | Strobilurin (QoI) | 0.084 - 2.026 | [8] |
| Tebuconazole | Triazole (DMI) | ED50 values determined, resistance observed | [9] |
Table 3: Efficacy Against Sclerotinia sclerotiorum
| Fungicide | Chemical Class | Mean EC50 (µg/mL) | Reference(s) |
| Imibenconazole | Triazole (DMI) | Not a primary target pathogen. | |
| Boscalid | Carboxamide (SDHI) | 0.068 - 0.219 | [10] |
| Tebuconazole | Triazole (DMI) | 0.001 - 0.008 (range for different MCGs) | [11] |
| Propiconazole | Triazole (DMI) | 0.315 - 0.338 | [12] |
Table 4: Efficacy Against Fusarium graminearum
| Fungicide | Chemical Class | Mean EC50 (µg/mL) | Reference(s) |
| Imibenconazole | Triazole (DMI) | Not a primary target pathogen. | |
| Tebuconazole | Triazole (DMI) | 0.09 - 15.6 | [13] |
| Metconazole | Triazole (DMI) | < 2.9 | [13] |
| Prothioconazole | Triazole (DMI) | 0.12 - 23.6 | [13] |
Mechanisms of Action and Signaling Pathways
The fungicidal activity of the compared compounds is achieved through the inhibition of specific biochemical pathways essential for fungal survival.
Imibenconazole and other DMI Fungicides
Imibenconazole is a demethylation inhibitor (DMI). DMIs target the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, DMIs disrupt membrane integrity, leading to fungal cell death.
Figure 1. Mechanism of action of Imibenconazole.
Boscalid (SDHI Fungicide)
Boscalid is a succinate dehydrogenase inhibitor (SDHI). It targets Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, blocking electron transport and thereby inhibiting cellular respiration and energy production (ATP synthesis).
Figure 2. Mechanism of action of Boscalid.
Pyraclostrobin (QoI Fungicide)
Pyraclostrobin is a Quinone outside Inhibitor (QoI). It blocks the electron transport chain at Complex III (cytochrome bc1 complex), preventing ATP synthesis and leading to fungal cell death.[1][4][14]
Figure 3. Mechanism of action of Pyraclostrobin.
Experimental Protocols
The following is a generalized methodology for determining the in vitro efficacy (EC50) of a fungicide against a mycelial-growing fungus.
Objective: To determine the concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a target fungus.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicide stock solution of known concentration
-
Sterile distilled water
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Micropipettes and sterile tips
-
Parafilm
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50°C in a water bath.
-
Prepare a series of fungicide concentrations by diluting the stock solution with sterile distilled water.
-
Add the appropriate volume of each fungicide dilution to individual flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a control with no fungicide.
-
Pour the amended PDA into sterile petri dishes (approximately 20 mL per dish) and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Seal the petri dishes with parafilm.
-
Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions daily or at the end of the incubation period when the control colony has reached a significant size but not the edge of the plate.
-
Calculate the average diameter for each plate.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:
-
Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100
-
-
Use probit analysis or non-linear regression to plot the inhibition percentage against the logarithm of the fungicide concentration.
-
From the resulting dose-response curve, determine the EC50 value.
-
Figure 4. Experimental workflow for EC50 determination.
Conclusion
Fungicides derived from this compound, such as imibenconazole, are effective DMI fungicides with a known mechanism of action targeting ergosterol biosynthesis. While direct quantitative comparisons with other fungicides are challenging due to the lack of publicly available EC50 data for imibenconazole, the provided data on alternative fungicides with different modes of action offer a valuable benchmark for efficacy against a range of important plant pathogens. The detailed experimental protocol and workflow provide a standardized approach for conducting in-house comparative studies to generate specific efficacy data for novel compounds. Researchers and drug development professionals are encouraged to utilize this guide as a foundational resource for their work in developing new and effective antifungal agents.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. udspace.udel.edu [udspace.udel.edu]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. zemdirbyste-agriculture.lt [zemdirbyste-agriculture.lt]
- 8. researchgate.net [researchgate.net]
- 9. Dose-Dependent Genetic Resistance to Azole Fungicides Found in the Apple Scab Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 2-Isopropylcyclopentanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 2-isopropylcyclopentanone derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, particularly the benzylidene and alkylidene substituted analogs, have shown significant promise as anti-inflammatory, anticancer, and antimicrobial agents. This guide offers a comprehensive overview of their performance, supported by experimental data to aid in further research and development.
Anti-inflammatory Activity
A notable class of this compound derivatives exhibiting anti-inflammatory properties are the 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydrochlorides. These compounds have been investigated as potential dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.
Comparative Performance of Anti-inflammatory Derivatives
The anti-inflammatory efficacy of these derivatives has been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation. The following table summarizes the inhibitory effects of selected compounds.
| Compound ID | Derivative Type | Dose (mg/kg) | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| I4 | 2-(4-Chlorobenzylidene)cyclopentanone | 50 (oral) | Significant | Ibuprofen | - |
| I12 | 2-(4-Methylbenzylidene)cyclopentanone | 50 (oral) | Significant | Ibuprofen | - |
| I13 | 2-(4-Methoxybenzylidene)cyclopentanone | 50 (oral) | Significant | Ibuprofen | - |
| II3 | 2-(4-Methoxybenzylidene)-5-(dimethylaminomethyl)cyclopentanone hydrochloride | 50 (s.c.) | 95.8 | Ibuprofen | Similar |
| 25 (s.c.) | 70.34 | ||||
| 12.5 (s.c.) | 44.2 |
Data sourced from a study on dual inhibitors of CO/5-LO[1]. "Significant" indicates a noteworthy effect as reported in the study, though specific percentages were not provided for all compounds in the abstract.
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of many cyclopentanone derivatives are linked to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pro-inflammatory stimuli, such as cytokines, typically activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB dimer (p50/p65). The freed NF-κB then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins. Certain cyclopentenone-containing compounds can directly inhibit the IKK complex, thereby preventing the activation of NF-κB and suppressing the inflammatory response.
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol outlines the in vivo assessment of acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200 g) are typically used. Animals are fasted for 24 hours before the experiment with free access to water.
-
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or subcutaneously at specified doses. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug like Ibuprofen.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anticancer Activity
Certain Mannich base derivatives of 2-benzylidene cyclopentanone have demonstrated notable cytotoxic effects against cancer cell lines.
Comparative Performance of Anticancer Derivatives
The in vitro anticancer activity of these compounds has been assessed against the L1210 leukemia cell line. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives.
| Compound ID | Derivative Type | IC50 (µmol/L) on L1210 cells |
| IIa | 2-Benzylidene-5-dimethylaminomethyl cyclopentanone HCl | 18.06 |
| IIb | 2-(4-Methylbenzylidene)-5-dimethylaminomethyl cyclopentanone HCl | 10.33 |
| IIc | 2-(4-Methoxybenzylidene)-5-dimethylaminomethyl cyclopentanone HCl | 2.93 |
| IId | 2-(4-Chlorobenzylidene)-5-dimethylaminomethyl cyclopentanone HCl | 4.31 |
Data extracted from a study on the synthesis and biological activities of benzylidene cyclopentanone derivatives[1].
Proposed Mechanism of Anticancer Action
The anticancer mechanism of these Mannich bases is suggested to involve the alkylation of biological nucleophiles. It is hypothesized that these compounds can act as prodrugs, eliminating a secondary amine to form a reactive α,β-unsaturated ketone (a Michael acceptor). This reactive intermediate can then form covalent adducts with cellular thiols, such as glutathione (GSH) or cysteine residues in proteins, leading to cellular dysfunction and apoptosis.
Caption: Proposed Anticancer Mechanism.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic potential of compounds against cancer cell lines.
-
Cell Culture: L1210 (or other cancer cell lines) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity
2-Octylcyclopentanone, a derivative of this compound, has demonstrated broad-spectrum antimicrobial activity, particularly against beta-lactam-resistant pathogens, which are a significant concern in clinical settings.
Comparative Performance of 2-Octylcyclopentanone
The antimicrobial efficacy of 2-octylcyclopentanone has been evaluated against a panel of diabetic wound pathogens using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC).
| Microorganism | Type | 2-Octylcyclopentanone MIC (µg/mL) | 2-Octylcyclopentanone MLC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 15.63 | 15.63 |
| Pseudomonas aeruginosa | Gram-negative | 31.25 | 62.50 |
| Candida utilis | Yeast | 15.63 | 62.50 |
This data highlights the potent and, in some cases, microbicidal activity of 2-octylcyclopentanone[2].
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of 2-octylcyclopentanone is not yet fully elucidated but is thought to involve the disruption of the microbial cell membrane. The lipophilic alkyl chain likely facilitates the insertion of the molecule into the lipid bilayer of the bacterial or fungal cell membrane. This insertion is proposed to alter membrane fluidity and integrity, leading to leakage of intracellular components and ultimately cell death.
Caption: Proposed Antimicrobial Mechanism.
Experimental Protocol: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antimicrobial Dilutions: The test compound is serially diluted in a 96-well microplate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.
-
Incubation: The microplate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Determination of MLC (Optional): To determine the Minimum Lethal Concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MLC is the lowest concentration that results in no growth on the subculture, indicating a 99.9% killing of the initial inoculum.
References
Spectroscopic Comparison of 2-Isopropylcyclopentanone Isomers: A Guide for Researchers
Introduction to 2-Isopropylcyclopentanone Isomers
This compound is a chiral ketone that exists as a pair of stereoisomers: cis-2-isopropylcyclopentanone and trans-2-isopropylcyclopentanone. The spatial arrangement of the isopropyl group relative to the cyclopentanone ring defines these isomers and significantly influences their physical, chemical, and spectroscopic properties. The stereochemical outcome of synthetic routes is often a mixture of these isomers, necessitating reliable analytical methods for their differentiation and characterization.[1]
Predicted Spectroscopic Data
While experimental data for the individual isomers is scarce, predicted spectroscopic information provides a general overview of the expected signals for this compound.
Table 1: Predicted Spectroscopic Data for this compound [1]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | - Isopropyl group (CH₃): Doublet, ~0.9-1.1 ppm- Isopropyl group (CH): Multiplet- Cyclopentanone ring (CH₂ and CH): Multiplets, ~1.5-2.6 ppm |
| ¹³C NMR | - Carbonyl (C=O): ~215-225 ppm- Ring CH: ~45-55 ppm- Isopropyl CH: ~30-40 ppm- Ring CH₂: ~20-35 ppm- Isopropyl CH₃: ~15-25 ppm |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 126- Major Fragments: m/z = 83 ([M - C₃H₇]⁺), 55 ([C₄H₇]⁺), 43 ([C₃H₇]⁺) |
| Infrared (IR) | - Carbonyl (C=O) stretch: Strong absorption around 1740-1750 cm⁻¹- C-H stretch (sp³): Around 2850-3000 cm⁻¹ |
Expected Spectroscopic Differences Between Isomers
The primary spectroscopic differences between the cis- and trans-isomers are expected to arise from the different steric environments of the nuclei, which will affect their shielding in NMR spectroscopy and vibrational modes in IR spectroscopy.
-
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclopentanone ring, particularly the proton at the C2 position, are expected to differ between the cis and trans isomers. The spatial proximity of the isopropyl group to the ring protons in the cis isomer could lead to through-space nuclear Overhauser effects (NOEs), which would be absent or weaker in the trans isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclopentanone ring, especially C1, C2, and C3, are likely to be different for the two isomers due to varying steric compression.
-
Infrared (IR) Spectroscopy: While the strong carbonyl absorption is a characteristic feature of both isomers, subtle shifts in its frequency might be observed due to differences in ring strain and steric interactions. The fingerprint region (below 1500 cm⁻¹) is also expected to show distinct patterns for each isomer.
-
Mass Spectrometry: The mass spectra of the two isomers are expected to be very similar, as they are stereoisomers and will likely exhibit similar fragmentation patterns under electron ionization.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Perform 2D NMR experiments such as COSY and NOESY to aid in structure elucidation and stereochemical assignment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds.
-
Employ DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate or the solvent for subtraction.
-
Co-add a sufficient number of scans to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile samples or direct infusion.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200.
-
Set the electron energy to a standard value of 70 eV.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound isomers.
Caption: Experimental workflow for the synthesis, separation, and spectroscopic comparison of this compound isomers.
Conclusion
A detailed spectroscopic comparison of cis- and trans-2-isopropylcyclopentanone is crucial for researchers in various fields. While this guide outlines the expected differences and provides standardized protocols, the availability of experimental data remains a significant limitation. Further research involving the synthesis, separation, and comprehensive spectroscopic characterization of these isomers is necessary to populate spectral databases and facilitate their unambiguous identification. Such data would be invaluable for quality control in chemical synthesis and for understanding the structure-activity relationships of molecules containing this important structural motif.
References
A Comparative Guide to the Synthesis of 2-Isopropylcyclopentanone: Precursor Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient production of chiral building blocks is paramount. 2-Isopropylcyclopentanone, a versatile intermediate, can be synthesized through various pathways, each originating from a different precursor. This guide provides a comparative analysis of three primary alternative precursors, detailing their synthetic routes, experimental protocols, and performance data to inform precursor selection for specific research and development needs.
Executive Summary
This guide evaluates three main precursors for the synthesis of this compound:
-
Diethyl Adipate: A traditional and cost-effective starting material utilizing the Dieckmann condensation.
-
Cyclopentenone: A modern and efficient precursor for conjugate addition reactions.
-
5-Methyl-1-hexene: A less common precursor requiring a carbonylation step.
The conjugate addition of an isopropyl group to cyclopentenone generally offers the highest yields and a more direct route to the target molecule. The Dieckmann condensation, while a classic method, involves a multi-step process with potentially lower overall yields. The carbonylation of 5-methyl-1-hexene presents an alternative but requires specialized high-pressure equipment.
Performance Comparison
| Precursor | Synthetic Method | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Diethyl Adipate | Dieckmann Condensation, Alkylation, Decarboxylation | ~40-70% (overall) | Readily available and inexpensive precursor. Well-established classical methodology. | Multi-step process, potentially lower overall yield. Use of strong bases. |
| Cyclopentenone | Copper-Catalyzed Conjugate Addition | >90%[1] | High yield, excellent selectivity, milder reaction conditions. | Cyclopentenone can be more expensive than diethyl adipate. Organometallic reagents require careful handling. |
| 5-Methyl-1-hexene | Radical Carbonylation | Moderate to Good (Specific yield not reported) | Utilizes a different disconnection approach. | Requires high-pressure carbon monoxide gas and specialized equipment. Use of tin hydrides which can be toxic. |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the synthetic pathways for each precursor.
References
Cost-benefit analysis of different 2-Isopropylcyclopentanone synthesis methods
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of intermediates is paramount. 2-Isopropylcyclopentanone is a valuable building block in the synthesis of various organic molecules. This guide provides a comparative analysis of two prominent methods for its synthesis: Reductive Alkylation of Cyclopentanone with Acetone and Direct Alkylation of Cyclopentanone via an Enolate. The comparison includes detailed experimental protocols, a quantitative data summary, and a cost-benefit analysis to aid in selecting the most suitable method for a given application.
Comparison of Synthesis Methods
The selection of a synthetic route depends on factors such as desired yield, purity, cost of reagents, reaction conditions, and scalability. Below is a summary of the key quantitative data for the two discussed methods.
| Parameter | Method A: Reductive Alkylation | Method B: Direct Enolate Alkylation |
| Overall Yield | High (estimated 80-90%) | Moderate (estimated 60-70%) |
| Reaction Steps | One-pot | Two steps |
| Key Reagents | Cyclopentanone, Acetone, H₂, Pd/C | Cyclopentanone, Sodium Hydride, Isopropyl Bromide |
| Reaction Time | 10-15 hours | 6-8 hours |
| Reaction Temperature | 140-160°C | 25-50°C |
| Pressure | High (up to 70 bar) | Atmospheric |
| Purity of Crude Product | Good to High | Moderate (may contain di-alkylated byproducts) |
| Scalability | Well-suited for industrial scale | Suitable for lab and pilot scale |
Cost-Benefit Analysis
Method A: Reductive Alkylation
This method stands out for its high yield and one-pot nature, which simplifies the overall process and reduces waste. The starting materials, cyclopentanone and acetone, are relatively inexpensive bulk chemicals. The primary cost driver is the palladium on carbon (Pd/C) catalyst and the requirement for high-pressure hydrogenation equipment. However, the catalyst can often be recovered and reused, mitigating its cost over multiple runs. The high yield and process efficiency make this method highly attractive for large-scale industrial production.
Method B: Direct Enolate Alkylation
This approach utilizes common laboratory reagents and equipment, avoiding the need for a high-pressure reactor. The starting materials are readily available, with sodium hydride and isopropyl bromide being standard reagents. However, this method is a two-step process and may yield a lower overall yield compared to Method A. There is also a higher risk of side reactions, such as di-alkylation, which can complicate purification and reduce the effective yield of the desired product. This method is well-suited for smaller-scale laboratory synthesis where specialized high-pressure equipment may not be available.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound.
Caption: Generalized workflow for this compound synthesis.
Detailed Experimental Protocols
Method A: One-Pot Reductive Alkylation of Cyclopentanone with Acetone
This protocol is adapted from a patented process for the synthesis of 2-alkyl-cyclopentanones.[1]
Materials:
-
Cyclopentanone
-
Acetone
-
0.5% Palladium on activated carbon (Pd/C) catalyst
-
Hydrogen gas
Equipment:
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control.
-
Distillation apparatus.
Procedure:
-
Charge the autoclave with cyclopentanone, acetone (in molar excess), and the Pd/C catalyst. The typical molar ratio of cyclopentanone to acetone can range from 1:1.5 to 1:3. The catalyst loading is typically around 1-5% by weight relative to the cyclopentanone.
-
Seal the autoclave and flush it first with nitrogen and then with hydrogen gas.
-
Pressurize the autoclave with hydrogen to an initial pressure of 10-20 bar at room temperature.
-
Begin stirring and heat the reaction mixture to 140-160°C.
-
Increase the hydrogen pressure to 50-70 bar and maintain it throughout the reaction.
-
Continue the reaction for 10-15 hours or until hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Method B: Alkylation of Cyclopentanone via its Sodium Enolate
This protocol is a representative procedure based on standard organic synthesis methodologies for ketone alkylation.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopentanone
-
2-Bromopropane (isopropyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Dropping funnel.
-
Standard laboratory glassware for work-up and distillation.
Procedure:
-
To a dry three-necked flask under a nitrogen atmosphere, add sodium hydride. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF to create a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of cyclopentanone in anhydrous THF to the sodium hydride suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the sodium enolate.
-
Cool the reaction mixture back to 0°C and add 2-bromopropane dropwise.
-
After the addition, allow the reaction to warm to room temperature and then gently heat to reflux (around 50°C) for 4-6 hours.
-
Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The resulting crude oil is then purified by fractional distillation under reduced pressure to afford this compound.
References
Safety Operating Guide
Proper Disposal of 2-Isopropylcyclopentanone: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Isopropylcyclopentanone is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling:
This compound is classified as an acute oral toxicant and a flammable liquid, necessitating careful handling in a well-ventilated laboratory fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Step-by-Step Disposal Procedure:
The disposal of this compound must adhere to hazardous waste regulations.[3] Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregation: Keep this compound waste separate from other waste streams, particularly incompatible chemicals, to prevent hazardous reactions.[3][4] It should be collected as a halogen-free organic solvent waste.[5]
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][5][6] The container must be chemically compatible with ketones. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Flammable").[6]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[3][7] This area should be under the control of laboratory personnel and away from sources of ignition.[8] The container must be kept tightly closed except when adding waste.[5] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste.[8]
-
Disposal Request: Once the waste container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data for Ketone Waste Disposal:
The following table summarizes key quantitative parameters relevant to the disposal of ketone-based chemical waste.
| Parameter | Value/Specification | Source/Regulation |
| Flash Point (Cyclopentanone) | 26 °C / 78.8 °F | [8] |
| Container Headspace | Leave at least 10% | [5] |
| Maximum Container Size in Lab | 5 Gallons (19 Liters) | General Lab Safety Guideline |
| Empty Container Residue Limit | No more than 2.5 cm (1 in.) of residue or 3% by weight for containers <110 gal | [7] |
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ethz.ch [ethz.ch]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Isopropylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Isopropylcyclopentanone. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Flammable liquid and vapor | Flammable liquids, Category 3 |
| Toxic if swallowed | Acute toxicity, oral, Category 3 |
| Causes skin irritation | Skin corrosion/irritation, Category 2 |
| Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Hand Protection | Butyl rubber or Natural rubber gloves are recommended for handling ketones.[2][3][4] Nitrile and PVC gloves are generally not recommended as they offer poor resistance to ketones.[3][5] Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
